molecular formula C10H11NO2 B3021580 5-Phenylmorpholin-3-one CAS No. 1260672-03-4

5-Phenylmorpholin-3-one

Cat. No.: B3021580
CAS No.: 1260672-03-4
M. Wt: 177.2 g/mol
InChI Key: GXDVCRCMLDJGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylmorpholin-3-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDVCRCMLDJGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630243
Record name 5-Phenylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119844-68-7
Record name 5-Phenylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Phenylmorpholin-3-one basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Phenylmorpholin-3-one: Core Properties and Scientific Context

Introduction

This compound is a heterocyclic organic compound featuring a core morpholine ring with a phenyl substituent at the 5-position and a ketone at the 3-position. While not extensively characterized in mainstream literature, its structural similarity to well-known psychoactive compounds places it in a region of significant interest for researchers in neuroscience, pharmacology, and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, analytical considerations, and the critical scientific context that makes it a compelling subject for investigation in drug development.

The molecule's backbone is closely related to scaffolds that have yielded central nervous system (CNS) stimulants and other pharmacologically active agents. Notably, it shares structural motifs with pemoline and fenozolone, historical stimulants that act on dopaminergic and noradrenergic pathways.[1][2][3][4] Furthermore, the 5-phenylmorphan framework, a related structure, has emerged as a promising template for the development of novel opioid receptor modulators.[5][6] This document serves as a foundational resource for scientists exploring the potential of this compound as a synthetic intermediate, a metabolic product, or a novel therapeutic agent.

Physicochemical and Structural Properties

The foundational characteristics of this compound define its behavior in both chemical and biological systems. Due to its chiral center at the 5-position, the compound exists as two distinct enantiomers, (R) and (S), as well as a racemic mixture.[7] These different stereoisomers may exhibit unique pharmacological profiles, a crucial consideration for drug development.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[8][9]
Molecular Weight 177.20 g/mol [7][8]
Appearance Off-white solid[8]
CAS Number 1260672-03-4 (Racemic)[8][10]
1052209-96-7 ((S)-enantiomer)[7][9][11]
192815-71-7 ((R)-enantiomer)
Boiling Point 401.9 ± 45.0 °C (Predicted)
Storage Conditions 2-8 °C, Sealed, Dry[7]
Predicted logP ~1.2[12]
Predicted pKa (Acidic) ~6.25 (Amide N-H)[12]

Note: Predicted logP and pKa values are based on the structurally similar compound 5-Phenyl-1,3-oxazinane-2,4-dione and should be experimentally verified.[12] The predicted logP suggests moderate lipophilicity, implying potential for crossing cellular membranes, including the blood-brain barrier. The weakly acidic nature of the amide proton (pKa ~6.25) indicates that the molecule will be predominantly neutral at physiological pH.

Pharmacological Context and Structural Relationships

The scientific interest in this compound is largely driven by its structural relationship to established CNS stimulants. Understanding these connections provides a logical framework for predicting its potential biological activity.

  • Pemoline (2-amino-5-phenyl-1,3-oxazol-4-one): Formerly marketed as Cylert for ADHD, pemoline's stimulant effects are believed to be mediated through dopaminergic mechanisms.[2][13] Its use was discontinued due to a rare but serious risk of liver toxicity.[14]

  • Fenozolone (2-ethylamino-5-phenyl-1,3-oxazol-4-one): Developed in the 1960s, this psychostimulant is a norepinephrine-dopamine releasing agent (NDRA).[3][4]

This compound can be conceptualized as a structural analog of these compounds, where the oxazolone ring is replaced by a morpholinone ring. This modification alters the electronic and steric properties of the molecule while retaining the key phenyl and carbonyl groups, suggesting that it may interact with similar biological targets.

G cluster_stimulants Known CNS Stimulants cluster_target Compound of Interest cluster_opioid Related Therapeutic Scaffold Pemoline Pemoline (Oxazolone Core) Dopaminergic Agent Fenozolone Fenozolone (Oxazolone Core) NDRA Target This compound (Morpholinone Core) Target->Pemoline Structural Analog Target->Fenozolone Structural Analog Opioid 5-Phenylmorphans (Opioid Modulators) Target->Opioid Shared Scaffold Motif

Caption: Structural relationships of this compound.

Synthesis and Analytical Characterization

Plausible Synthetic Pathway

G cluster_workflow Proposed Synthetic Workflow A 1. D-Phenylalaninol (Starting Material) B 2. N-Alkylation (e.g., with Ethyl 2-bromoacetate) A->B C 3. Base-Mediated Cyclization (Intramolecular Lactamization) B->C D 4. Purification (Chromatography/Recrystallization) C->D E Final Product: (R)-5-Phenylmorpholin-3-one D->E

Caption: Proposed workflow for synthesizing this compound.

Protocol Causality:

  • Starting Material Selection: D-Phenylalaninol provides the necessary phenyl group and the chiral center with a defined stereochemistry for producing the (R)-enantiomer.

  • N-Alkylation: Reaction with an α-halo ester like ethyl 2-bromoacetate introduces the carboxymethyl group onto the nitrogen atom, creating the precursor required for cyclization.

  • Cyclization: The use of a suitable base (e.g., sodium ethoxide) promotes an intramolecular nucleophilic attack from the alcohol onto the ester carbonyl, displacing the ethoxy group to form the six-membered lactam (amide) ring.

  • Purification: Standard techniques are essential to remove unreacted starting materials, reagents, and byproducts to yield the pure compound for analytical and biological assessment.

Analytical Workflow: Identity and Purity Confirmation

A self-validating analytical protocol is essential to confirm the identity and purity of synthesized or procured this compound.

G cluster_workflow Analytical Characterization Workflow A Sample Preparation (Dissolve in suitable solvent, e.g., CDCl₃ or MeCN) B Mass Spectrometry (LC-MS) Confirm Molecular Weight (Expected [M+H]⁺ = 178.08) A->B C ¹H & ¹³C NMR Spectroscopy Confirm Structural Integrity (Compare to predicted shifts) A->C D HPLC-UV Analysis Determine Purity (Quantify area % at λₘₐₓ) A->D E Validated Compound B->E C->E D->E

Caption: Standard workflow for analytical validation.

Experimental Protocol: HPLC Purity Assessment This protocol describes a standard method for determining the purity of a this compound sample.

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or a λₘₐₓ determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL with the mobile phase.

  • Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Toxicity Considerations

Appropriate safety measures are paramount when handling any research chemical. The available data from commercial suppliers provides a baseline for risk assessment.

Hazard TypeGHS InformationSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[8]
Hazard Statements H302: Harmful if swallowed[8]
H315: Causes skin irritation[8]
H319: Causes serious eye irritation[8]
H335: May cause respiratory irritation[8]
Precautionary P261, P280, P301+P312, P305+P351+P338[11]

Expert Insight on Toxicity: The most significant safety consideration arises from the structural relationship between this compound and pemoline. Pemoline was withdrawn from the market due to its association with severe, life-threatening hepatotoxicity (liver failure).[14] Although no specific toxicity data exists for this compound, researchers must operate under the precautionary principle and assume a similar potential for liver toxicity. Any in-vivo studies should be preceded by thorough in-vitro cytotoxicity assays and should include rigorous monitoring of liver function markers.

Recommended Handling Procedures:

  • Handle only in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

Conclusion

This compound stands as a molecule of high potential for drug discovery, positioned at the intersection of CNS stimulants and other neurologically active scaffolds. Its basic properties suggest a drug-like molecule with moderate lipophilicity and metabolic stability. The primary value for researchers lies in its utility as a novel scaffold for exploring structure-activity relationships related to dopaminergic, noradrenergic, and potentially opioid receptor systems. However, the strong toxicological warning provided by its structural analog, pemoline, necessitates a cautious and well-informed approach to its study. This guide provides the core technical knowledge required to handle, analyze, and strategically investigate this compound in a modern drug development context.

References

(5S)-5-Phenylmorpholin-3-one chiral synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Synthesis of (5S)-5-Phenylmorpholin-3-one

Introduction

(5S)-5-Phenylmorpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted morpholinone, it serves as a valuable scaffold and a key chiral building block for the synthesis of more complex bioactive molecules. The stereocenter at the C5 position, bearing a phenyl group, is a critical determinant of pharmacological activity in many derivatives, making enantiomerically pure synthesis not just a requirement but a cornerstone of its application. This guide provides a detailed exploration of a robust and reliable strategy for the synthesis of (5S)-5-Phenylmorpholin-3-one, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Strategic Overview: The Chiral Pool Approach

While several advanced catalytic asymmetric methods exist for the synthesis of morpholine derivatives, the most direct, scalable, and frequently utilized strategy for preparing (5S)-5-Phenylmorpholin-3-one is the Chiral Pool Synthesis . This approach leverages a readily available, enantiopurified starting material that already contains the required stereocenter. For this target molecule, the ideal precursor is (S)-phenylglycinol.

The synthesis proceeds via a reliable two-step sequence:

  • Chemoselective N-Acylation: The amino group of (S)-phenylglycinol is selectively acylated with chloroacetyl chloride.

  • Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular SN2 reaction (a Williamson ether synthesis) to form the morpholinone ring.

This strategy is favored for its high fidelity in transferring the stereochemistry from the starting material to the final product, its operational simplicity, and its use of cost-effective reagents.

G cluster_0 Overall Synthetic Workflow start (S)-Phenylglycinol (Chiral Pool Starting Material) step1 Intermediate: (S)-2-Chloro-N-(2-hydroxy-1-phenylethyl)acetamide start->step1 Step 1: N-Chloroacetylation (Chloroacetyl Chloride, Base) end (5S)-5-Phenylmorpholin-3-one (Final Product) step1->end Step 2: Intramolecular Cyclization (Strong Base, e.g., NaH)

Caption: High-level workflow for the chiral pool synthesis of (5S)-5-Phenylmorpholin-3-one.

In-Depth Experimental Protocols

The following protocols represent a validated and logical synthesis based on established chemical principles for each transformation.

Part 1: Synthesis of (S)-2-Chloro-N-(2-hydroxy-1-phenylethyl)acetamide (Intermediate)

Principle and Rationale: This step involves the acylation of the primary amine of (S)-phenylglycinol. The key challenge is achieving chemoselectivity, as both the amine and the hydroxyl group can potentially react with the highly electrophilic chloroacetyl chloride. The amine is significantly more nucleophilic than the alcohol, especially under neutral or slightly basic conditions. Utilizing a buffered aqueous system, as demonstrated in related transformations, provides an excellent medium for this selectivity. The buffer neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it unreactive) and maintaining conditions conducive for selective N-acylation over O-acylation.[1]

Detailed Experimental Protocol:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add (S)-phenylglycinol (10.0 g, 72.9 mmol) and a 0.5 M sodium phosphate buffer solution (pH 7.5, 100 mL).

  • Cooling: Cool the resulting slurry to 0-5 °C in an ice-water bath with vigorous stirring.

  • Reagent Addition: Dissolve chloroacetyl chloride (9.3 g, 6.9 mL, 87.5 mmol, 1.2 equiv.) in 20 mL of a suitable organic solvent like dichloromethane or THF. Add this solution dropwise to the cooled slurry via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour, then let it warm to room temperature and stir for another 2-3 hours.

  • Work-up: The product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the pure intermediate as a white solid.

Part 2: Synthesis of (5S)-5-Phenylmorpholin-3-one (Final Product)

Principle and Rationale: This final step is an intramolecular Williamson ether synthesis, a classic and robust method for forming ether linkages.[2] The process requires a strong, non-nucleophilic base to deprotonate the hydroxyl group, forming a transient alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine in an SN2 displacement to form the six-membered morpholinone ring. Sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is an ideal choice. NaH irreversibly deprotonates the alcohol, and the THF provides a suitable medium for the SN2 reaction while preventing side reactions like hydrolysis.

G cluster_mech Intramolecular Cyclization Mechanism intermediate N-Chloroacetyl Intermediate alkoxide Alkoxide Intermediate intermediate->alkoxide + NaH - H₂ (gas) product (5S)-5-Phenylmorpholin-3-one alkoxide->product Intramolecular SN2 Attack - NaCl

References

5-Phenylmorpholin-3-one chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Phenylmorpholin-3-one: Structure, Analysis, and Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical structure, outline robust analytical methodologies for its characterization and quality control, and discuss its relevance as a building block in drug discovery. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental design to ensure reproducible and reliable results.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted morpholine derivative featuring a phenyl group at the 5-position and a ketone at the 3-position of the morpholine ring. This structure incorporates an amide, an ether, and an aromatic moiety, making it a versatile scaffold. The presence of a chiral center at the C5 position means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Structural Representation

The fundamental structure of this compound is depicted below.

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory submission, and literature searches.

PropertyValueReferences
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [1][2][3]
CAS Number (Racemate) 1260672-03-4[1]
CAS Number ((S)-enantiomer) 1052209-96-7[2][4][5]
CAS Number ((R)-enantiomer) 192815-71-7[6][7]
Physical Form Solid, off-white[1][6]
InChI Key (Racemate) GXDVCRCMLDJGAS-UHFFFAOYSA-N[1]

Synthesis Pathway: A Generalized Approach

While numerous specific synthetic routes exist for morpholine derivatives, a common and effective strategy involves the cyclization of an appropriate amino alcohol precursor. The synthesis of this compound can be logically approached from 2-amino-1-phenylethanol, which provides the core C5-phenyl stereocenter.

Conceptual Synthetic Workflow

This diagram illustrates a high-level, two-step conceptual pathway. The selection of a chiral starting material or the use of a chiral auxiliary would be critical for an enantioselective synthesis.[8]

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Analysis and Characterization

A multi-technique spectroscopic approach is essential for unambiguous structure confirmation and purity assessment. The following sections detail validated protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be needed to achieve an adequate signal-to-noise ratio for quaternary carbons.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Expected Spectral Features:

The following table summarizes the predicted chemical shifts (δ) based on the structure and data from analogous compounds.[9][10]

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Key Correlations
Aromatic-H (Phenyl) 7.2 - 7.5 (multiplet, 5H)125 - 140Protons on the phenyl ring.
-CH- (C5) 4.5 - 4.8 (multiplet, 1H)55 - 60Chiral center proton, adjacent to both the phenyl group and oxygen.
-CH₂- (C6) 3.8 - 4.2 (multiplet, 2H)70 - 75Methylene protons adjacent to the ether oxygen.
-CH₂- (C2) 3.4 - 3.7 (multiplet, 2H)45 - 50Methylene protons adjacent to the amide nitrogen.
-NH- 6.0 - 8.0 (broad singlet, 1H)N/AAmide proton, shift is solvent and concentration dependent.
C=O (C3) N/A168 - 172Carbonyl carbon of the amide (lactam).
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. No baseline correction is typically needed for ATR.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3300 - 3100 N-H StretchAmide[11]
3100 - 3000 C-H Stretch (sp²)Aromatic[11]
3000 - 2850 C-H Stretch (sp³)Aliphatic (CH, CH₂)[11]
~1650 C=O StretchAmide (Lactam)[10]
1600, 1490, 1450 C=C StretchAromatic Ring[11]
~1250 C-N StretchAmide[11]
~1100 C-O-C StretchEther[11]
Mass Spectrometry (MS)

MS provides crucial information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Infuse the sample solution directly into an ESI-mass spectrometer or inject it via an HPLC system.

  • Ionization: Operate the ESI source in positive ion mode to generate protonated molecules.

  • Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak. For structural confirmation, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragment ions.

Expected Mass Spectrum Features:

  • Parent Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.2.

  • Key Fragments: Fragmentation is expected to occur via cleavage of the morpholine ring. Potential fragment ions could result from the loss of CO, or cleavage adjacent to the phenyl group, providing structural validation.[12]

Chromatographic Purity Analysis

Chromatographic methods are the gold standard for determining the purity of a chemical compound and for separating it from related substances or impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for assessing the purity of this compound due to its moderate polarity.

Protocol: RP-HPLC Purity Assessment

  • System: An HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for the phenyl group.[13]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm, leveraging the chromophore of the phenyl ring.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities. The compound may require derivatization to improve its thermal stability and volatility.

Protocol: GC-MS Impurity Profiling

  • Derivatization: To a dried sample ( ~1 mg), add 50 µL of a silylating agent (e.g., MSTFA with 1% TMCS) and heat at 70°C for 30 minutes. This step converts the acidic N-H proton to a non-polar TMS group, improving chromatographic performance.[12]

  • System: A GC system coupled to a Mass Selective Detector (MSD).

  • Column: HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless mode.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MSD Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 amu.

  • Analysis: Impurities are identified by their retention times and comparison of their mass spectra to library databases (e.g., NIST).

Significance in Drug Discovery and Medicinal Chemistry

The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[14][15] Its inclusion is often strategic, as it can improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for drug-likeness.

This compound serves as a valuable chiral building block for the synthesis of more complex molecules. Derivatives of the morpholine and morpholinone core have demonstrated a wide spectrum of biological activities.[15][16]

G A This compound (Chiral Building Block) B Chemical Derivatization (e.g., N-alkylation, substitution) A->B Synthetic Chemistry C Library of Novel Compounds B->C D High-Throughput Screening C->D Biological Assays E Hit Identification D->E F Lead Optimization (ADME/Tox Profiling) E->F Medicinal Chemistry G Preclinical Candidate F->G

References

An In-depth Technical Guide to the Mechanism of Action of Fenmetramide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fenmetramide is a fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, a group of active ingredients categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of fenmetramide for researchers, scientists, and drug development professionals. The document delves into the biochemical pathways targeted by fenmetramide, the molecular interactions governing its inhibitory activity, and the consequential impact on fungal cellular respiration. Furthermore, it explores the mechanisms of resistance and provides detailed experimental protocols for the elucidation and characterization of its mode of action. While specific quantitative data for fenmetramide is not extensively available in the public domain, this guide leverages the wealth of knowledge on the SDHI class to present a scientifically robust and insightful examination of its core functionality.

Introduction: Fenmetramide and the SDHI Fungicide Class

Fenmetramide is a synthetic organic compound with fungicidal properties. It is important to distinguish the fungicide fenmetramide from a similarly named compound patented as an antidepressant in the 1960s, which was never marketed and for which pharmacological data is scarce.[2] The fungicidal activity of fenmetramide stems from its classification as a succinate dehydrogenase inhibitor (SDHI).[1] SDHIs represent a significant class of fungicides that target a crucial enzyme in the mitochondrial electron transport chain of fungi, thereby disrupting cellular energy production.[3] The primary mode of action for SDHIs is the inhibition of spore germination on the leaf surface, making them effective preventative fungicides.[1]

The Molecular Target: Succinate Dehydrogenase (Complex II)

The primary target of fenmetramide is the enzyme succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[3] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, playing a dual role in cellular metabolism. SDH is an enzyme complex embedded in the inner mitochondrial membrane and is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[4]

  • SDHA and SDHB: These are the catalytic subunits, located in the mitochondrial matrix. SDHA contains the flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate. SDHB contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

  • SDHC and SDHD: These are the membrane-anchoring subunits that form the ubiquinone-binding pocket.

The function of SDH is to oxidize succinate to fumarate in the TCA cycle and transfer the resulting electrons through its iron-sulfur clusters to ubiquinone (coenzyme Q), which is then reduced to ubiquinol.[4] This process is a critical step in aerobic respiration, linking the TCA cycle to oxidative phosphorylation.

Detailed Mechanism of Fenmetramide Action

As an SDHI fungicide, fenmetramide exerts its fungicidal effect by disrupting the normal function of the succinate dehydrogenase enzyme complex. The mechanism involves the following key steps:

  • Binding to the Ubiquinone-Binding Site: Fenmetramide, like other SDHIs, binds to the ubiquinone-binding site (Q-site) of the SDH enzyme. This binding is competitive with the natural substrate, ubiquinone. The Q-site is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[4]

  • Inhibition of Electron Transport: By occupying the Q-site, fenmetramide physically blocks the binding of ubiquinone, thereby inhibiting the transfer of electrons from the iron-sulfur clusters of SDHB to ubiquinone.[3] This effectively halts the catalytic cycle of the enzyme.

  • Disruption of the Mitochondrial Electron Transport Chain: The inhibition of SDH (Complex II) disrupts the flow of electrons through the mitochondrial electron transport chain. This leads to a decrease in the production of ATP, the primary energy currency of the cell.

  • Inhibition of the Tricarboxylic Acid (TCA) Cycle: As SDH is also an integral enzyme of the TCA cycle, its inhibition leads to the accumulation of succinate and a disruption of the cycle's normal functioning. This further exacerbates the energy deficit within the fungal cell.

The overall consequence of SDH inhibition by fenmetramide is a severe impairment of cellular respiration, leading to a depletion of cellular energy and ultimately, fungal cell death.

References

The Hypothesized Pharmacological Profile of 5-Phenylmorpholin-3-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothesized pharmacological profile of 5-Phenylmorpholin-3-one. As of the date of this publication, there is a lack of direct experimental data on this specific compound in publicly available scientific literature. The following profile is an extrapolation based on established structure-activity relationships (SAR) of structurally similar compounds, primarily phenmetrazine and its analogues. This guide is intended for research and informational purposes only and should not be considered a definitive characterization of this compound.

Introduction

This compound is a phenylmorpholine derivative with a chemical structure that suggests potential psychoactive properties. Its core scaffold is shared by a class of compounds known for their stimulant and anorectic effects, most notably phenmetrazine. The presence of a ketone group at the 3-position of the morpholine ring represents a key structural distinction from phenmetrazine, suggesting potential differences in its pharmacological profile, including potency, selectivity, and metabolic fate. This guide aims to provide a comprehensive, albeit hypothesized, overview of the pharmacological characteristics of this compound to inform future research and drug development efforts.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [1]
Appearance Off-white solid
CAS Number 1260672-03-4[3]
InChI Key GXDVCRCMLDJGAS-UHFFFAOYSA-N[1]

Hypothesized Mechanism of Action

Based on its structural similarity to phenmetrazine, this compound is hypothesized to act as a monoamine releasing agent , with a primary affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It is expected to have significantly weaker activity at the serotonin transporter (SERT).[4]

The proposed mechanism involves the following steps:

  • Transporter Substrate Activity: this compound is likely a substrate for NET and DAT, allowing it to be transported into the presynaptic neuron.

  • Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, it is hypothesized to disrupt the proton gradient of VMAT2, leading to the release of norepinephrine and dopamine from synaptic vesicles into the cytoplasm.

  • Reverse Transport: The increased cytoplasmic concentrations of norepinephrine and dopamine then drive the reverse transport of these neurotransmitters through their respective transporters (NET and DAT) into the synaptic cleft.

This efflux of norepinephrine and dopamine is expected to be the primary mechanism underlying the predicted stimulant and anorectic effects of this compound.

Monoamine Releasing Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft 5-PMO This compound DAT/NET DAT/NET Transporter 5-PMO->DAT/NET Uptake Vesicle Synaptic Vesicle 5-PMO->Vesicle Disrupts VMAT2 DA/NE_cyto Cytoplasmic DA/NE DA/NE_synapse Synaptic DA/NE DAT/NET->DA/NE_synapse Efflux Vesicle->DA/NE_cyto Release DA/NE_cyto->DAT/NET Reverse Transport DA/NE_cyto->Vesicle Uptake via VMAT2 VMAT2 VMAT2

Figure 1: Hypothesized mechanism of action for this compound.

Pharmacodynamics: A Structure-Activity Relationship (SAR) Perspective

The pharmacodynamic profile of this compound can be inferred from the SAR of related phenylmorpholine analogues.

Influence of the 3-Oxo Group:

The introduction of a ketone at the 3-position of the morpholine ring is the most significant structural modification compared to phenmetrazine. In the broader class of phenethylamines, the addition of a beta-keto group (as seen in cathinones relative to amphetamines) generally leads to:

  • Increased polarity: This may alter the blood-brain barrier penetration and overall pharmacokinetic profile.

  • Altered transporter affinity and efficacy: The carbonyl group can engage in different hydrogen bonding interactions with the transporter proteins, potentially modulating potency and the balance between releasing and reuptake inhibiting activity. Studies on beta-keto-phenethylamines have shown that this modification can attenuate some pharmacological effects.

Therefore, it is plausible that this compound may exhibit a lower potency as a monoamine releaser compared to phenmetrazine.

Quantitative SAR of Phenylmorpholine Analogues:

The following table summarizes the in vitro activity of phenmetrazine and related compounds at monoamine transporters, providing a basis for predicting the activity of this compound.

CompoundNET Release (EC₅₀, nM)DAT Release (EC₅₀, nM)SERT Release (EC₅₀, nM)Source
Phenmetrazine 50131>10,000[5]
Phendimetrazine InactiveInactiveInactive[5]
Pseudophenmetrazine 514>10,000 (reuptake inhibition)>10,000[5]

Based on this data, this compound is predicted to be a potent and selective norepinephrine and dopamine releasing agent, with negligible effects on serotonin release. The precise EC₅₀ values will depend on the influence of the 3-oxo group.

Hypothesized Pharmacokinetics

The pharmacokinetic profile of this compound is expected to share some characteristics with phenmetrazine, although the 3-oxo group will likely introduce differences.

  • Absorption: If administered orally, it is expected to be readily absorbed from the gastrointestinal tract.[6]

  • Distribution: Phenylmorpholine derivatives are known to cross the blood-brain barrier to exert their CNS effects.[7] The increased polarity due to the ketone group in this compound might slightly reduce its lipophilicity and brain penetration compared to phenmetrazine.

  • Metabolism: Phendimetrazine, the N-methylated analogue of phenmetrazine, acts as a prodrug and is metabolized to phenmetrazine in the liver.[8][9] It is hypothesized that this compound will undergo metabolism, potentially including reduction of the ketone group to a hydroxyl, hydroxylation of the phenyl ring, and N-dealkylation if substituted on the nitrogen. The primary route of metabolism is expected to be hepatic.[10]

  • Excretion: The parent compound and its metabolites are likely to be excreted primarily through the kidneys.[11]

ParameterPredicted Value for this compoundBasis of Prediction (Phenmetrazine/Phendimetrazine)Source
Bioavailability (Oral) Moderate to HighGood oral absorption of phenmetrazine.[6]
Elimination Half-life 3-8 hoursSimilar to phenmetrazine's half-life of ~8 hours.[4]
Metabolism Hepatic (e.g., ketone reduction, hydroxylation)Phendimetrazine is metabolized in the liver.[9]
Excretion RenalPrimary route of elimination for phendimetrazine and its metabolites.[11]

Therapeutic Potential and Off-Target Profile

Given its predicted mechanism of action as a norepinephrine-dopamine releasing agent, this compound could have therapeutic potential in conditions that respond to dopaminergic and noradrenergic stimulation.

  • Appetite Suppressant: The primary therapeutic application of phenmetrazine was as an anorectic for the short-term management of obesity.[4][6] this compound may share this property.

  • ADHD Treatment: The pharmacological profile of norepinephrine-dopamine releasing agents is similar to that of some medications used to treat Attention-Deficit/Hyperactivity Disorder (ADHD).

  • Wakefulness-Promoting Agent: Its stimulant properties could be explored for the treatment of narcolepsy or other disorders of excessive sleepiness.

It is also crucial to consider potential off-target effects. A comprehensive CNS receptor screening would be necessary to fully characterize the selectivity of this compound. Based on the profiles of similar compounds, interactions with adrenergic and serotonergic receptors, albeit at higher concentrations, cannot be ruled out.

Abuse Potential

Phenmetrazine has a known history of abuse, which led to its withdrawal from the market.[4] As a norepinephrine-dopamine releasing agent, this compound is predicted to have a significant abuse potential. The rewarding effects of such compounds are primarily mediated by the increase of dopamine in the mesolimbic pathway. Human studies with phendimetrazine, a prodrug of phenmetrazine, suggest a lower abuse potential compared to d-amphetamine, likely due to its slower conversion to the active metabolite.[12][13] The pharmacokinetic profile of this compound, particularly its rate of entry into the brain, will be a critical determinant of its abuse liability.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be essential to validate the hypothesized pharmacological profile of this compound.

Protocol 1: Synthesis of this compound

A potential synthetic route to 4-(4-aminophenyl)morpholin-3-one has been described in the patent literature, which can be adapted for the synthesis of this compound.[14] A generalized, hypothetical synthesis is outlined below.

Synthesis of this compound Start 2-Amino-1-phenylethanol Intermediate N-(2-hydroxy-2-phenylethyl) glycine ethyl ester Start->Intermediate N-alkylation Reagent1 Ethyl chloroacetate Base Product This compound Intermediate->Product Intramolecular cyclization Reagent2 Base (e.g., NaH)

Figure 2: A plausible synthetic pathway for this compound.

Step-by-Step Procedure:

  • N-Alkylation: To a solution of 2-amino-1-phenylethanol in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine). Slowly add ethyl chloroacetate and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-(2-hydroxy-2-phenylethyl)glycine ethyl ester. Purify the product by column chromatography.

  • Intramolecular Cyclization: To a solution of the purified ester in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a strong base (e.g., sodium hydride) portion-wise. Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Final Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Purify the final product by recrystallization or column chromatography.

Protocol 2: In Vitro Monoamine Transporter Activity Assay

This protocol describes a synaptosomal uptake/release assay to determine the potency and efficacy of this compound at DAT, NET, and SERT.

Step-by-Step Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the striatum (for DAT), hypothalamus (for NET), and hippocampus (for SERT) of rodent brains.

  • [³H]-Neurotransmitter Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or a reference compound.

    • Initiate uptake by adding a fixed concentration of [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin.

    • After a short incubation period, terminate the uptake by rapid filtration.

    • Quantify the amount of radioactivity retained by the synaptosomes using liquid scintillation counting.

    • Calculate the IC₅₀ value for uptake inhibition.

  • [³H]-Neurotransmitter Release Assay:

    • Pre-load synaptosomes with the respective [³H]-neurotransmitter.

    • Wash the synaptosomes to remove excess radioactivity.

    • Initiate release by adding varying concentrations of this compound or a reference compound.

    • After incubation, separate the supernatant from the synaptosomes.

    • Quantify the radioactivity in the supernatant.

    • Calculate the EC₅₀ value for neurotransmitter release.

Conclusion

This compound represents an intriguing research compound with a predicted pharmacological profile of a norepinephrine-dopamine releasing agent. Based on structure-activity relationships, it is hypothesized to have stimulant and anorectic properties, along with a significant abuse potential. The presence of the 3-oxo group is expected to modulate its potency and pharmacokinetic properties compared to its close analogue, phenmetrazine. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's pharmacological profile. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential and risks associated with this compound.

References

The Latent Therapeutic Potential of 5-Phenylmorpholin-3-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The inherent structural diversity and rich chemical space offered by these molecules provide a fertile ground for the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Among the myriad of heterocyclic systems, the morpholine nucleus has emerged as a "privileged" structure, a testament to its frequent appearance in a wide array of biologically active compounds. This is largely attributed to its favorable physicochemical properties, which can enhance the aqueous solubility and metabolic stability of a drug candidate.

This technical guide delves into the largely uncharted territory of a specific subclass of morpholine-containing compounds: 5-Phenylmorpholin-3-one derivatives . While direct and extensive research on the biological activities of this particular scaffold remains nascent, the structural amalgamation of a phenyl ring, a morpholin-3-one core, and the potential for diverse substitutions presents a compelling case for their investigation as prospective therapeutic agents. By drawing parallels with structurally related compounds and leveraging established principles of medicinal chemistry, this guide aims to provide a forward-looking perspective on the potential anticancer, antimicrobial, and neuroprotective activities of this compound derivatives. We will explore rational synthetic strategies, propose detailed protocols for biological evaluation, and outline the mechanistic avenues through which these compounds may exert their effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing class of molecules.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold can be approached through several strategic disconnections. A plausible and efficient method involves the cyclization of an N-substituted 2-amino-2-phenylethanol derivative with a suitable two-carbon electrophile. The following protocol outlines a general, multi-step synthesis that can be adapted for the creation of a library of this compound derivatives.

Proposed Synthetic Pathway

Synthetic Pathway A Phenylglycine B N-Protected Phenylglycine A->B Protection (e.g., Boc, Cbz) C N-Protected 2-Amino-2-phenylethanol B->C Reduction (e.g., LiAlH4) D N-Protected, O-Alkylated Intermediate C->D Alkylation (e.g., Ethyl bromoacetate) E This compound Derivative D->E Deprotection & Cyclization Kinase Inhibition Compound This compound Derivative EGFR EGFR Tyrosine Kinase Compound->EGFR Binds to ATP-binding site Apoptosis Apoptosis Compound->Apoptosis Induces Substrate Substrate Protein EGFR->Substrate Phosphorylation ATP ATP ATP->EGFR Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Proliferation Cell Proliferation Phospho_Substrate->Proliferation

5-Phenylmorpholin-3-one as a psychostimulant

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Phenylmorpholin-3-one as a Putative Psychostimulant

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and research purposes only. This compound is a research chemical, and its pharmacological and toxicological properties in humans have not been fully elucidated. This guide is not an endorsement or recommendation for its use.

Executive Summary

This compound is a rigid analog of phenethylamine incorporating a morpholinone scaffold, a structural motif present in several centrally active compounds. Its chemical architecture suggests a potential classification as a psychostimulant, likely modulating monoamine neurotransmitter systems. This technical guide synthesizes available chemical data with established pharmacological principles to provide a comprehensive overview for the research and drug development community. We will explore the compound's physicochemical properties, propose a viable synthetic route, and delve into its putative mechanism of action, metabolic fate, and analytical characterization. By contextualizing this compound within the broader landscape of psychostimulants, this document aims to provide a foundational framework for future investigation.

Introduction: The Morpholine Scaffold in CNS Drug Discovery

Psychostimulants are a class of psychoactive drugs that increase alertness, attention, and energy.[1][2] Their mechanisms often involve enhancing the synaptic concentration of catecholamines, primarily dopamine (DA) and norepinephrine (NE), by inhibiting their reuptake or promoting their release.[1] The phenylmorpholine core is of significant interest in medicinal chemistry. The classic psychostimulant phenmetrazine, for example, features this scaffold and exerts its effects through the release of norepinephrine and dopamine. The inclusion of the morpholine ring constrains the flexible phenethylamine backbone, which can lead to increased receptor selectivity and altered metabolic stability compared to more flexible analogs. This compound, with its ketone functional group on the morpholine ring, represents an under-explored derivative within this chemical class, warranting a detailed examination of its potential as a psychostimulant.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and formulation. The compound exists as a solid at room temperature and is available in both racemic and enantiomerically pure forms.[3][4][5]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[3][4]
Molecular Weight ~177.20 g/mol [3][4][6]
Appearance White to off-white solid[5]
CAS Number (S)-enantiomer 1052209-96-7[4][7][8]
CAS Number (R)-enantiomer 192815-71-7[5]
Purity (Commercial) ≥95%[5]
Hazard Statements H302, H315, H319, H335[3][7]
Signal Word Warning[3][7]

Hazard statements indicate the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][7]

Synthesis and Stereochemistry

Proposed Synthetic Pathway

The synthesis can commence from commercially available styrene oxide. Reaction with ethanolamine would yield the key amino alcohol intermediate, 2-((2-hydroxy-2-phenylethyl)amino)ethan-1-ol. Subsequent reaction with a suitable carbonylating agent, such as chloroacetyl chloride, followed by an intramolecular cyclization under basic conditions, would yield the desired this compound.

Synthetic Pathway StyreneOxide Styrene Oxide Intermediate1 2-((2-hydroxy-2-phenylethyl) amino)ethan-1-ol StyreneOxide->Intermediate1 Ring Opening Ethanolamine Ethanolamine Ethanolamine->Intermediate1 Intermediate2 N-(2-hydroxyethyl)-N-(2-hydroxy-2-phenylethyl) -2-chloroacetamide Intermediate1->Intermediate2 Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate2 Product This compound Intermediate2->Product Intramolecular Williamson Ether Synthesis Base Base (e.g., NaH) Base->Product

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of Racemic this compound

Expertise & Causality: This protocol employs a two-step, one-pot approach to maximize efficiency. The initial acylation is performed at a low temperature to control the exothermic reaction with chloroacetyl chloride. The subsequent addition of a strong base like sodium hydride is chosen to deprotonate the hydroxyl group, initiating an intramolecular Williamson ether synthesis to form the morpholinone ring. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the intermediates.

  • Intermediate Formation: To a solution of 2-((2-hydroxy-2-phenylethyl)amino)ethan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: Cool the reaction mixture again to 0°C and add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Workup: After stirring for 12 hours at room temperature, quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Proposed Mechanism of Action as a Psychostimulant

Lacking direct receptor binding data for this compound, its mechanism of action can be inferred from its structural similarity to known monoamine reuptake inhibitors.[2] The core structure resembles that of phenmetrazine and is a rigid analogue of amphetamine. These compounds typically function by binding to and inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters.

We hypothesize that this compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). The phenyl group is crucial for recognition at the transporter binding site, while the morpholine ring and its substituents modulate potency and selectivity.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle {Dopamine (DA) Vesicle} DAT DAT DA_Vesicle->DAT Release NE_Vesicle {Norepinephrine (NE) Vesicle} NET NET NE_Vesicle->NET Release DA_Synapse DA DAT->DA_Synapse Reuptake NE_Synapse NE NET->NE_Synapse Reuptake Compound This compound Compound->DAT:f0 Inhibits Reuptake Compound->NET:f0 Inhibits Reuptake DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binds NE_Receptor Norepinephrine Receptor NE_Synapse->NE_Receptor Binds Postsynaptic_Effect Psychostimulant Effect DA_Receptor->Postsynaptic_Effect Signal Transduction NE_Receptor->Postsynaptic_Effect

Caption: Proposed mechanism: Inhibition of DAT and NET by this compound.

Protocol: In Vitro Transporter Binding Assay

Trustworthiness: This protocol describes a self-validating system. The inclusion of known inhibitors (e.g., GBR-12909 for DAT, desipramine for NET) serves as a positive control to ensure the assay is performing correctly, while the "vehicle only" condition provides a baseline for calculating specific binding.

  • Cell Culture: Culture HEK293 cells stably expressing human DAT or NET.

  • Membrane Preparation: Harvest cells, homogenize in a buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine cell membranes, a radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET), and varying concentrations of this compound (or a standard inhibitor).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

Pharmacokinetics and Metabolism

The metabolic fate of this compound is critical to understanding its duration of action, potential for active metabolites, and safety profile. Based on the metabolism of structurally related compounds, two primary metabolic pathways are anticipated: oxidation of the phenyl ring and modifications to the morpholinone moiety.[12][13][14]

  • Phase I Metabolism: Cytochrome P450 (CYP450) enzymes are expected to be the primary drivers of Phase I metabolism. The electron-rich phenyl group is a likely site for aromatic hydroxylation, typically at the para-position.[12] Additionally, the morpholine ring itself can undergo oxidation.[14]

  • Phase II Metabolism: The hydroxylated metabolites formed in Phase I can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Metabolic_Pathways Parent This compound Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Metabolite1 p-Hydroxyphenyl Metabolite Phase1->Metabolite1 Metabolite2 Morpholinone-Oxidized Metabolite Phase1->Metabolite2 Phase2 Phase II Metabolism (Conjugation) Metabolite1->Phase2 Glucuronide Glucuronide/Sulfate Conjugates Phase2->Glucuronide Excretion Excretion Glucuronide->Excretion HPLC_Workflow Sample Sample Preparation (Dissolution/Extraction) Injection Autosampler Injection Sample->Injection Column HPLC Column (e.g., C18) Injection->Column Detector UV-Vis Detector Column->Detector MobilePhase Mobile Phase Pump (Isocratic or Gradient) MobilePhase->Column Data Data Acquisition System (Chromatogram) Detector->Data Analysis Quantification (Peak Area vs. Standard Curve) Data->Analysis

References

Methodological & Application

Enantioselective Synthesis of 5-Phenylmorpholin-3-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the enantioselective synthesis of 5-Phenylmorpholin-3-one, a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the current limitations in direct catalytic asymmetric C5-arylation of the morpholinone core, this document details a robust and highly effective diastereoselective strategy. The protocol leverages the use of an enantiopure amino alcohol precursor, (R)- or (S)-2-amino-2-phenylethanol, to control the stereochemistry of the target molecule. Detailed, step-by-step methodologies for the synthesis of the chiral precursor and its subsequent cyclization are provided, alongside mechanistic insights and data presentation. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and reliable method for accessing enantiomerically pure this compound.

Introduction: The Significance and Synthetic Challenges of Chiral Morpholinones

Chiral morpholinone scaffolds are privileged structures in medicinal chemistry, frequently appearing as core components in a wide array of biologically active compounds. The defined three-dimensional arrangement of substituents on the morpholine ring is often crucial for potent and selective interaction with biological targets. Specifically, this compound represents a key building block for the synthesis of more complex molecules, including potential therapeutic agents.

The enantioselective synthesis of substituted morpholinones has been a subject of considerable research. While significant progress has been made in the catalytic asymmetric synthesis of C2 and C3-substituted morpholinones, direct enantioselective C5-arylation remains a formidable challenge. Prominent methodologies in the field often employ chiral catalysts, such as chiral phosphoric acids, to control the stereochemical outcome of the ring-forming reaction. For instance, the work of Zhu and coworkers has demonstrated a powerful chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols[1][2]. This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift[1][2].

However, the electronic and steric demands of forming a stereocenter at the C5 position via a catalytic approach are distinct and less explored. Therefore, a substrate-controlled diastereoselective strategy, utilizing a readily available enantiopure starting material, presents a highly practical and efficient alternative for the synthesis of enantiomerically pure this compound.

Proposed Diastereoselective Synthetic Strategy

The cornerstone of the proposed strategy is the use of enantiopure (R)- or (S)-2-amino-2-phenylethanol as the chiral precursor. The stereocenter in this starting material will direct the formation of the new stereocenter during the cyclization step, leading to the desired enantiomer of this compound. The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Synthesis of Chiral Precursor cluster_1 Part 2: Diastereoselective Cyclization Styrene Oxide Styrene Oxide Enantiopure 2-Amino-2-phenylethanol Enantiopure 2-Amino-2-phenylethanol Styrene Oxide->Enantiopure 2-Amino-2-phenylethanol  Enzymatic Epoxidation & Regioselective Aminolysis   Ammonia Ammonia Ammonia->Enantiopure 2-Amino-2-phenylethanol N-Protected Intermediate N-Protected Intermediate Enantiopure 2-Amino-2-phenylethanol->N-Protected Intermediate  N-Alkylation & Protection (e.g., Boc)   Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->N-Protected Intermediate Enantiopure this compound Enantiopure this compound N-Protected Intermediate->Enantiopure this compound  Base-mediated Cyclization & Deprotection  

Diagram 1: Proposed workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Synthesis of Enantiopure (R)- or (S)-2-Amino-2-phenylethanol

The synthesis of enantiopure 2-amino-2-phenylethanol can be achieved through various methods, including enzymatic resolution. A reliable approach involves the combination of stereoselective enzymatic epoxidation of styrene followed by regioselective aminolysis[3].

Protocol 1: Synthesis of (S)-2-Amino-2-phenylethanol

  • Enzymatic Epoxidation of Styrene:

    • In a suitable buffer, suspend the desired monooxygenase enzyme system.

    • Add styrene to the reaction mixture.

    • Provide a suitable source of electrons (e.g., NADH) and oxygen.

    • Incubate the reaction under optimal temperature and pH conditions for the chosen enzyme until complete conversion of styrene to (S)-styrene oxide is observed (monitoring by GC or TLC).

    • Extract the (S)-styrene oxide with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

  • Regioselective Aminolysis of (S)-Styrene Oxide:

    • Dissolve the purified (S)-styrene oxide in a suitable solvent (e.g., methanol) in a sealed pressure vessel.

    • Add a solution of ammonia in methanol (e.g., 7 N).

    • Heat the reaction mixture under microwave irradiation or conventional heating until complete consumption of the epoxide (monitoring by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the resulting (S)-2-amino-2-phenylethanol by recrystallization or column chromatography.

Diastereoselective Synthesis of (S)-5-Phenylmorpholin-3-one

This protocol involves the N-alkylation of the chiral amino alcohol with an appropriate C2-synthon, followed by intramolecular cyclization. The use of a temporary N-protecting group may be beneficial to prevent side reactions.

Protocol 2: Cyclization to (S)-5-Phenylmorpholin-3-one

  • N-Boc Protection (Optional but Recommended):

    • Dissolve (S)-2-amino-2-phenylethanol in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine).

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete consumption of the starting material (monitoring by TLC).

    • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected amino alcohol.

  • N-Alkylation with Ethyl Bromoacetate:

    • Dissolve the N-Boc protected (S)-2-amino-2-phenylethanol in a polar aprotic solvent (e.g., DMF).

    • Add a non-nucleophilic base (e.g., sodium hydride) at 0 °C.

    • Slowly add ethyl bromoacetate.

    • Allow the reaction to stir at room temperature until complete (monitoring by TLC).

    • Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Deprotection and Intramolecular Cyclization:

    • Dissolve the N-alkylated intermediate in a suitable solvent (e.g., dichloromethane).

    • Add a strong acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.

    • After deprotection is complete (monitoring by TLC), neutralize the reaction mixture.

    • Add a base (e.g., sodium ethoxide in ethanol) to promote intramolecular cyclization.

    • Heat the reaction mixture to reflux until the formation of the morpholinone is complete (monitoring by TLC or LC-MS).

    • Cool the reaction, neutralize, and extract the product. Purify the crude (S)-5-Phenylmorpholin-3-one by column chromatography or recrystallization.

Data Presentation and Characterization

The successful synthesis of the target compound and intermediates should be confirmed by standard analytical techniques.

Compound Expected Yield Range Key Characterization Data Enantiomeric Excess (ee)
(S)-2-Amino-2-phenylethanol60-80%¹H NMR, ¹³C NMR, Mass Spec, Optical Rotation>99%
(S)-5-Phenylmorpholin-3-one50-70% (over 2 steps)¹H NMR, ¹³C NMR, IR, Mass Spec, Melting Point>98%

Table 1: Summary of expected results and key analytical data.

The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Mechanistic Considerations

The stereochemical outcome of the synthesis is determined by the chirality of the starting 2-amino-2-phenylethanol. The intramolecular cyclization proceeds via an SN2 reaction where the alkoxide, formed by deprotonation of the hydroxyl group, attacks the electrophilic carbon of the ester, displacing the ethoxide leaving group. The pre-existing stereocenter at C5 dictates the facial selectivity of this intramolecular attack, leading to the formation of a single diastereomer.

References

Synthesis of 5-phenylmorphans from 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Title: A Researcher's Guide to the Synthesis of 5-Phenylmorphans via Reduction of 5-Phenylmorpholin-3-one

Abstract: 5-Phenylmorphans represent a privileged scaffold in medicinal chemistry, particularly in the development of novel opioid receptor modulators with diverse pharmacological profiles.[1][2][3] Their synthesis is a key step in the exploration of new chemical entities for pain management and neurological disorders. This guide provides a detailed, in-depth analysis and two robust protocols for the synthesis of 5-phenylmorphans through the chemical reduction of the lactam precursor, this compound. We will explore the mechanistic underpinnings of two primary reductive pathways—using a strong, unselective hydride donor (Lithium Aluminum Hydride) and a more chemoselective Lewis acidic reagent (Borane). This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps, but also the critical scientific rationale behind them to ensure successful, safe, and reproducible synthesis.

Introduction: The Strategic Importance of 5-Phenylmorphans

The morphan skeleton is a cornerstone in the development of analgesics and other neuropharmacological agents. The introduction of a phenyl group at the C5 position creates the 5-phenylmorphan framework, which has emerged as a promising template for developing selective modulators of the μ-, δ-, and κ-opioid receptors.[1] Accessing this core structure efficiently and in high yield is paramount for further derivatization and structure-activity relationship (SAR) studies.[4][5]

A common and effective strategy for constructing the morphan's saturated heterocyclic ring is through the reduction of a cyclic amide, or lactam, precursor. In this context, this compound serves as a readily accessible starting material for producing the desired 5-phenylmorphan core. The central transformation is the complete reduction of the amide carbonyl group (C=O) to a methylene group (CH₂).

This guide focuses on the practical execution of this critical reduction step.

Reaction Overview & Mechanistic Considerations

The conversion of this compound to 5-phenylmorphan involves the reduction of a secondary lactam to a secondary cyclic amine. This is a more challenging transformation than the reduction of esters or ketones because the nitrogen lone pair donates electron density to the carbonyl carbon, making it less electrophilic.[6] Consequently, powerful reducing agents are required.

Caption: General reaction scheme for the reduction of this compound.

The Choice of Reducing Agent: A Tale of Two Hydrides

The two most common and effective reagents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃•THF) or dimethyl sulfide (BMS). The choice between them is not arbitrary and depends on factors like desired chemoselectivity, safety considerations, and ease of workup.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, nucleophilic hydride source. It is highly reactive and will reduce most polar functional groups, including esters, carboxylic acids, and amides.[6] The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon.[7] The resulting tetrahedral intermediate coordinates to the aluminum, and subsequent rearrangement eliminates an aluminate species to form a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the amine.[7] Its high reactivity necessitates strict anhydrous conditions and careful handling.

  • Borane (BH₃): An electrophilic reducing agent. As a Lewis acid, it first coordinates to the most electron-rich site, the carbonyl oxygen.[8][9] This activation is followed by an intramolecular hydride transfer. The key difference from LiAlH₄ is that borane's affinity for oxygen drives the reaction, leading to the cleavage of the C-O bond.[9] Borane reagents are generally more tolerant of other functional groups compared to LiAlH₄ but still effectively reduce amides and lactams.[9][10]

Protocol 1: Reduction via Lithium Aluminum Hydride (LiAlH₄)

This protocol employs the highly reactive LiAlH₄ for a rapid and typically high-yielding reduction. It is the "brute force" method, effective but requiring significant care.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥95%Sigma-Aldrich, AChemBlockStarting lactam. Ensure it is dry.
Lithium Aluminum Hydride (LiAlH₄)Powder or 1M solution in THFSigma-AldrichHighly reactive and pyrophoric. Handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsMust be dry. Use a solvent from a purification system if possible.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWRFor drying the organic phase.
Hydrochloric Acid (HCl)1M Aqueous SolutionStandard Lab StockFor product isolation/purification.
Sodium Hydroxide (NaOH)1M Aqueous SolutionStandard Lab StockFor neutralization.
Experimental Protocol

Safety First: LiAlH₄ reacts violently with water and can ignite upon contact with moist air. All glassware must be oven- or flame-dried before use. The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Wear appropriate PPE, including a lab coat, safety glasses, and flame-resistant gloves.

  • Reaction Setup:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (e.g., 5.0 g, 28.2 mmol).

    • Add 100 mL of anhydrous THF via cannula to dissolve the starting material.

    • Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • In a separate dry flask, suspend LiAlH₄ (e.g., 2.2 g, 57.8 mmol, ~2.0 equivalents) in 50 mL of anhydrous THF.

    • Slowly add the LiAlH₄ slurry to the stirred solution of the lactam at 0 °C via cannula. The addition should be dropwise to control the initial exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The product amine will have a lower Rf than the starting lactam.

  • Workup and Quenching (Fieser Method):

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

    • CAUTION: Quenching is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no ignition sources.

    • Sequentially and very slowly, add the following reagents dropwise while stirring vigorously:

      • 2.2 mL of water (to react with excess LiAlH₄)

      • 2.2 mL of 15% aqueous NaOH (to break up aluminum salts)

      • 6.6 mL of water (to fully precipitate aluminum salts)

    • Stir the resulting granular white precipitate for 30 minutes at room temperature.

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

    • Combine the filtrate and washes and concentrate under reduced pressure to yield the crude 5-phenylmorphan.

    • The crude product can be purified by silica gel column chromatography or by acid-base extraction for higher purity.

Protocol 2: Reduction via Borane-Tetrahydrofuran Complex (BH₃•THF)

This protocol uses a milder, more selective Lewis-acidic reducing agent. It is generally safer to handle than LiAlH₄ and the workup is often simpler.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥95%Sigma-Aldrich, AChemBlockStarting lactam.
Borane-THF complex1.0 M solution in THFAcros OrganicsHandle under inert atmosphere. Store refrigerated.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsMust be dry.
Methanol (MeOH)Reagent GradeFisher ScientificFor quenching.
Hydrochloric Acid (HCl)4M in DioxaneSigma-AldrichFor salt formation and purification.
Diethyl EtherAnhydrousFisher ScientificFor precipitation/washing.
Experimental Protocol
  • Reaction Setup:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (e.g., 5.0 g, 28.2 mmol).

    • Add 50 mL of anhydrous THF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Slowly add the 1.0 M solution of BH₃•THF (e.g., 85 mL, 85 mmol, ~3.0 equivalents) to the stirred lactam solution via syringe or addition funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-8 hours.

    • Monitor the reaction progress by TLC or LC-MS as described in Protocol 1. The initial product will be an amine-borane complex.[9]

  • Workup and Quenching:

    • After the reaction is complete, cool the flask to 0 °C.

    • Slowly and carefully add 50 mL of Methanol dropwise to quench the excess borane and break the amine-borane complex. Vigorous hydrogen evolution will be observed.

    • After gas evolution ceases, add 50 mL of 1M aqueous HCl and stir for 1 hour at room temperature.

  • Isolation and Purification:

    • Remove the organic solvents (THF, MeOH) under reduced pressure.

    • Basify the remaining aqueous solution to pH > 12 with 6M NaOH.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-phenylmorphan as a free base.

    • For purification, the crude oil can be dissolved in a minimal amount of diethyl ether and treated with 4M HCl in dioxane to precipitate the hydrochloride salt, which can be collected by filtration and washed with cold ether.

Workflow and Comparative Summary

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation setup1 Dry Glassware setup2 Add Lactam & Anhydrous THF setup1->setup2 setup3 Establish Inert Atmosphere (N₂) setup2->setup3 setup4 Cool to 0 °C setup3->setup4 add_reagent Slowly Add Reducing Agent (LiAlH₄ or BH₃•THF) setup4->add_reagent reflux Warm to RT, then Reflux add_reagent->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool_down Cool to 0 °C monitor->cool_down quench Careful Quenching cool_down->quench extract Filter / Extract Product quench->extract purify Purify (Chromatography/Salt Formation) extract->purify

Caption: A generalized workflow for the synthesis of 5-phenylmorphan.

Protocol Comparison
FeatureProtocol 1 (LiAlH₄)Protocol 2 (BH₃•THF)Rationale & Justification
Reactivity Very HighHighLiAlH₄ is a stronger nucleophile, leading to faster reactions.[6]
Chemoselectivity LowModerateBorane is less likely to reduce other sensitive groups like esters.[9]
Safety High Risk (Pyrophoric)Moderate Risk (Flammable)LiAlH₄ requires stricter handling protocols due to its violent reaction with water/air.
Workup Complex (Fieser method)Simpler (Acid/Base quench)The aluminate salts from LiAlH₄ can be difficult to filter. Borane workup is more straightforward.
Typical Yield Good to ExcellentGood to ExcellentBoth methods are highly effective for this specific transformation.
Best For Simple, robust reductions where over-reduction is not a concern.Substrates with other reducible functional groups that need to be preserved.The choice is driven by the overall complexity of the substrate and safety capabilities.

References

Authored by: Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 5-Phenylmorpholin-3-one

Abstract

This comprehensive guide details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a thorough framework from initial method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines. The developed reverse-phase HPLC method is demonstrated to be specific for this compound, effectively separating it from its degradation products generated under various stress conditions.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a morpholine core, a structure of significant interest in medicinal chemistry.[1] Morpholine derivatives are integral to numerous approved pharmaceuticals, and novel compounds like this compound are key intermediates or potential active pharmaceutical ingredients (APIs).[2] The presence of a stereocenter at the C5 position means the compound exists as a racemic mixture of (R) and (S) enantiomers, each potentially having distinct pharmacological and toxicological profiles.[3]

Consequently, a validated, stability-indicating analytical method is crucial for ensuring the quality, purity, and stability of this compound in bulk drug substance and formulated products.[4] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5] This application note explains the causality behind the selected chromatographic conditions and provides a self-validating system through a rigorous validation protocol as mandated by regulatory bodies.[6][7]

Analyte Information

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₁NO₂[1]

  • Molecular Weight: 177.20 g/mol [1]

  • Structure:

  • Key Properties: The molecule contains a phenyl group, which acts as a strong chromophore, making UV detection highly suitable. Its moderate polarity lends itself well to reverse-phase chromatography. The compound is chiral, and while this protocol focuses on achiral analysis, enantiomeric separation is a critical consideration for pharmaceutical development.[8][9]

Experimental Protocols

Materials, Reagents, and Instrumentation
CategoryItemVendor/Grade
Instrumentation HPLC System with UV/PDA Detectore.g., Agilent 1260, Waters Alliance e2695
Analytical Balance (0.01 mg)Mettler Toledo or equivalent
pH MeterCalibrated
Class A Volumetric Glassware---
Chemicals This compound Reference Standard>98% Purity[1]
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
WaterHPLC/Milli-Q Grade
Orthophosphoric Acid (OPA)AR Grade
Sodium Hydroxide (NaOH)AR Grade
Hydrochloric Acid (HCl)AR Grade
Hydrogen Peroxide (H₂O₂)30% Solution, AR Grade
HPLC Column C18 Reverse-Phase Columne.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Chromatographic Conditions

The selection of a C18 stationary phase is based on its hydrophobic interaction with the phenyl ring of the analyte, providing optimal retention. The mobile phase, a buffered acetonitrile/water mixture, ensures efficient elution and sharp, symmetrical peaks. A UV detection wavelength of 220 nm was chosen to maximize the signal response from the phenyl chromophore.

ParameterOptimized Condition
Stationary Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0 adjusted with OPA) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Diluent: Mobile Phase (Acetonitrile:Buffer, 50:50)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[10] This was established through forced degradation studies.

Forced Degradation Protocol: A solution of this compound (100 µg/mL) was subjected to the following stress conditions to demonstrate the stability-indicating nature of the method.[11][12]

  • Acid Hydrolysis: 5 mL of sample solution + 5 mL of 0.1 N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 5 mL of sample solution + 5 mL of 0.1 N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 5 mL of sample solution + 5 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance kept in a hot air oven at 105°C for 48 hours, then dissolved to prepare a 100 µg/mL solution.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[10]

All stressed samples were neutralized (if necessary) and diluted to the target concentration before injection. The chromatograms were evaluated for peak purity of the analyte peak and separation from any degradant peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[13]

Protocol: A series of solutions were prepared from the stock solution in the concentration range of 10-150 µg/mL. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy (as Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[6]

Protocol: Recovery studies were performed by spiking a known quantity of analyte into a placebo mixture at three concentration levels: 80%, 100%, and 120% of the working concentration (80, 100, and 120 µg/mL). The amount of recovered drug was calculated, and the % recovery was determined.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[4]

Protocol:

  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were made on the same day, and the Relative Standard Deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different HPLC system to assess the ruggedness of the method. The %RSD was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ = the standard deviation of the y-intercept of the regression line; S = the slope of the calibration curve.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[6]

Protocol: The effect of minor changes was evaluated by altering the following parameters one at a time:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% organic phase

  • Column Temperature: ± 2 °C (28 and 32 °C) The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and validation processes.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard prep_sol Prepare Stock & Working Solutions prep_std->prep_sol prep_sample Prepare Sample & Stressed Solutions prep_sol->prep_sample hplc_inject Inject into HPLC System prep_sample->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection at 220 nm hplc_sep->hplc_detect data_acq Acquire Chromatogram hplc_detect->data_acq data_int Integrate Peak Area data_acq->data_int data_quant Quantify Concentration data_int->data_quant report Generate Final Report data_quant->report

Caption: Experimental workflow from sample preparation to final report generation.

G cluster_core Core Quantitative Parameters cluster_limit Sensitivity Validation Method Validation (ICH Q2) Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Specificity Specificity & Stability Indicating Validation->Specificity Robustness Robustness Validation->Robustness Linearity->LOD calculates Linearity->LOQ calculates Range Range Linearity->Range define Accuracy->Range define Precision->Range define Forced_Deg Forced Degradation Study Specificity->Forced_Deg proven by

Caption: Logical relationships between key HPLC method validation parameters.

Results and Data Presentation

The following tables represent expected outcomes for a successful validation.

Table 1: Summary of Forced Degradation Studies

Stress Condition Time % Degradation Observations
Acid (0.1 N HCl, 80°C) 4 hrs 15.2% One major degradant peak observed at RRT 0.8.
Base (0.1 N NaOH, 80°C) 2 hrs 21.5% Two degradant peaks observed at RRT 0.7 and 1.2.
Oxidative (3% H₂O₂) 24 hrs 8.9% One minor degradant peak observed at RRT 1.4.
Thermal (105°C) 48 hrs < 2% No significant degradation.
Photolytic (ICH Q1B) - 5.1% Minor degradation observed.

In all cases, the main analyte peak was spectrally pure and well-resolved from all degradant peaks, confirming the method's stability-indicating nature.

Table 2: Linearity and Range

Parameter Result Acceptance Criteria
Linearity Range 10 - 150 µg/mL ---
Regression Equation y = 25431x + 1589 ---

| Correlation Coefficient (r²) | 0.9997 | ≥ 0.999 |

Table 3: Accuracy and Precision

Parameter Result Acceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Repeatability (%RSD) 0.65% ≤ 2.0%

| Intermediate Precision (%RSD) | 0.88% | ≤ 2.0% |

Table 4: Sensitivity and Robustness

Parameter Result
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL

| Robustness | System suitability parameters remained within acceptable limits for all tested variations. |

Note on Chiral Separation

This compound possesses a chiral center. For pharmaceutical applications, it is often necessary to separate and quantify the individual enantiomers.[8] While this application note describes an achiral method suitable for assessing total purity and stability, a separate chiral method would be required for enantiomeric purity testing. This typically involves using a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, under normal phase, polar organic, or reverse-phase conditions.[14][15]

Conclusion

The reverse-phase HPLC method described in this application note is rapid, simple, and reliable for the quantitative determination of this compound. The comprehensive validation study demonstrates that the method is linear, accurate, precise, specific, and robust, meeting all acceptance criteria based on ICH guidelines. The forced degradation studies confirm its stability-indicating capability, making it a valuable tool for quality control, stability testing, and routine analysis in research and pharmaceutical development environments.

References

Application Note: Structural Characterization of 5-Phenylmorpholin-3-one using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenylmorpholin-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core structure being present in various biologically active molecules. As with any synthesized compound intended for pharmaceutical research, unambiguous structural confirmation and purity assessment are paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This application note provides a detailed guide and protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy, offering insights into experimental design, data acquisition, and spectral interpretation.

The morpholinone scaffold, featuring both a lactam and an ether functional group, presents a unique electronic environment. The strategic placement of a phenyl group at the C5 position introduces further complexity and distinct spectral signatures. Understanding the causality behind the observed chemical shifts and coupling constants is crucial for confirming the regiochemistry and stereochemistry of the molecule, thereby ensuring the integrity of subsequent research and development efforts. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural verification of this compound and its analogues.

Expert Insights: The Rationale Behind NMR for this compound Characterization

The power of NMR spectroscopy in the context of this compound lies in its ability to provide a detailed atom-by-atom map of the molecular structure. The key to a successful analysis is not just acquiring the spectra but understanding the underlying principles that govern the NMR signals.

  • Chemical Shift (δ): The position of a signal in an NMR spectrum (its chemical shift) is highly sensitive to the local electronic environment of the nucleus. In this compound, the electron-withdrawing nature of the carbonyl group (C=O) and the oxygen atom in the morpholinone ring will cause adjacent protons and carbons to be "deshielded," shifting their signals to a higher frequency (downfield). Conversely, the phenyl group will exert its own influence through anisotropic effects, causing shifts in nearby protons. By analyzing these shifts, we can precisely map the electronic landscape of the molecule.

  • Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number of bonds separating the nuclei and their dihedral angle. In the morpholinone ring, which typically adopts a chair-like conformation, the coupling constants between protons provide invaluable information about their relative stereochemistry (axial vs. equatorial).

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for a quantitative assessment of the relative number of protons in different environments, serving as a crucial check for structural consistency.

By integrating these three pillars of NMR data, we can construct a self-validating system for the unambiguous characterization of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for preparing a high-quality NMR sample of this compound and acquiring both ¹H and ¹³C NMR spectra.

I. Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. The following steps ensure the preparation of a suitable sample for analysis.

  • Analyte Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: A deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common and suitable choice for nonpolar to moderately polar organic compounds like this compound.[1]

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.[2]

    • For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Dissolution and Filtration:

    • Weigh the sample accurately and place it in a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Visually inspect the solution for any suspended particles. If present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] Particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[3][4]

  • Internal Standard: For precise chemical shift referencing, an internal standard is used. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[4] A common practice is to use a deuterated solvent that already contains a small amount of TMS.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be adjusted.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Data Presentation: Expected NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on analysis of its structure and data from related compounds. These values are predicted for a CDCl₃ solution.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl-H (ortho, meta, para)7.20 - 7.50m-5H
NH6.0 - 7.0br s-1H
C5-H4.6 - 4.8ddJ = 8.0, 4.01H
C6-H (ax)4.3 - 4.5ddJ = 12.0, 8.01H
C6-H (eq)3.8 - 4.0ddJ = 12.0, 4.01H
C2-H₂3.4 - 3.6m-2H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C3 (C=O)170 - 175
Phenyl-C (ipso)138 - 142
Phenyl-C (ortho, meta, para)125 - 130
C668 - 72
C555 - 60
C245 - 50

Spectral Interpretation and Structural Elucidation

A detailed analysis of the ¹H and ¹³C NMR spectra is essential for the complete structural confirmation of this compound.

  • ¹H NMR Spectrum:

    • Aromatic Region (7.20 - 7.50 ppm): The multiplet in this region corresponds to the five protons of the phenyl group. The overlapping signals are characteristic of a monosubstituted benzene ring.

    • Amide Proton (6.0 - 7.0 ppm): The broad singlet is characteristic of an N-H proton. Its chemical shift can be variable and is often concentration and solvent-dependent.

    • Morpholinone Ring Protons:

      • The proton at C5 is expected to be a doublet of doublets (dd) due to coupling with the two non-equivalent protons at C6.

      • The two protons at C6 are diastereotopic and will appear as two separate signals, each as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the C5 proton. The difference in their chemical shifts is due to their different spatial relationship with the phenyl group.

      • The protons at C2 , adjacent to the carbonyl group, are expected to appear as a multiplet.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (170 - 175 ppm): The signal in the downfield region is characteristic of a lactam carbonyl carbon.

    • Aromatic Carbons (125 - 142 ppm): The signals for the six carbons of the phenyl ring will appear in this region. The ipso-carbon (the one attached to the morpholinone ring) will be at the lower field end of this range.

    • Morpholinone Ring Carbons: The carbons of the morpholinone ring will appear in the upfield region, with their chemical shifts influenced by the adjacent heteroatoms and the phenyl group.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire ¹H NMR Spectrum filter->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr process Fourier Transform, Phase Correction, Baseline Correction c13_nmr->process analyze Chemical Shift Referencing, Peak Picking, Integration process->analyze interpret Structural Elucidation analyze->interpret

Caption: Workflow for NMR characterization of this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. By following the detailed protocol outlined in this application note, researchers can reliably obtain high-quality ¹H and ¹³C NMR spectra. The subsequent analysis of chemical shifts, coupling constants, and integration provides a robust and self-validating method for confirming the molecular structure and assessing the purity of this important heterocyclic compound. This rigorous structural verification is a critical step in ensuring the quality and reproducibility of research in drug discovery and development.

References

A Framework for the In Vivo Evaluation of 5-Phenylmorpholin-3-one: From Initial Safety Assessment to Pharmacodynamic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

5-Phenylmorpholin-3-one is a synthetic compound featuring a core morpholine structure, suggesting potential psychoactive properties based on its similarity to other phenylmorpholine derivatives known to interact with monoamine systems.[1] This document provides a comprehensive, structured framework for the initial in vivo characterization of this compound. As a novel chemical entity, a tiered and systematic approach is paramount to efficiently determine its safety, pharmacokinetic profile, and primary pharmacodynamic effects. This guide outlines detailed protocols for acute toxicity assessment, pharmacokinetic profiling, and preliminary behavioral screening to investigate potential stimulant or antidepressant-like activities, ensuring a robust and reproducible preclinical evaluation.

Preclinical Rationale and Strategic Workflow

The in vivo evaluation of a novel compound like this compound must be approached logically to maximize data quality while adhering to ethical guidelines for animal research, such as the "3Rs" (Replacement, Reduction, and Refinement). Our proposed strategy begins with foundational safety and exposure studies, the results of which directly inform the design of subsequent efficacy and behavioral assessments. The causality behind this workflow is critical: without understanding the toxicity profile and how the compound is absorbed, distributed, metabolized, and excreted (ADME), any data from efficacy models would be uninterpretable and potentially misleading.[2]

The workflow is designed as a decision-gated process. Each phase provides critical data that determines the parameters of the next, ensuring an efficient use of resources and animals.

G Figure 1: Overall In Vivo Evaluation Workflow cluster_0 Phase 1: Safety & Dosimetry cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Pharmacodynamics (PD) & Efficacy A Acute Oral Toxicity Study (OECD 420/423/425) B Dose Range Finding A->B Determines Maximum Tolerated Dose (MTD) C Single-Dose PK Study (IV and PO Routes) B->C Informs dose selection (e.g., 1/10th MTD) D Determine Key PK Parameters (Cmax, Tmax, AUC, t½, F%) C->D E Locomotor Activity Assay (Stimulant Potential) D->E Informs dose & time-points F Forced Swim Test (FST) or Tail Suspension Test (TST) (Antidepressant Potential) D->F Informs dose & time-points

Caption: A logical workflow for the in vivo evaluation of this compound.

Hypothesized Mechanism of Action

Structurally, this compound is an analogue of phenmetrazine and related compounds which are known to act as monoamine reuptake inhibitors.[1] Specifically, many stimulants function by increasing the synaptic concentrations of dopamine and norepinephrine.[3] Therefore, a plausible hypothesis is that this compound may inhibit the dopamine transporter (DAT) and/or the norepinephrine transporter (NET), leading to increased neurotransmitter levels in the synapse. This hypothesis forms the basis for selecting pharmacodynamic assays sensitive to stimulant and antidepressant-like effects.

G Figure 2: Hypothesized Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles (DA/NE) Synapse Synaptic Cleft Vesicle->Synapse Release DAT DAT/NET Transporter Synapse->DAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding Compound This compound Compound->DAT Inhibition G Figure 3: Dose Selection Decision Tree A Acute Toxicity Study Results (e.g., OECD 420) B Identify 'Evident Toxicity Dose' (ETD) and 'No Observed Adverse Effect Level' (NOAEL) A->B C Select Doses for PK/PD Studies B->C D Highest Dose ≤ 1/10th ETD (or MTD if determined) C->D E Mid Dose (e.g., 3-fold lower than High) C->E F Low Dose (e.g., 3-fold lower than Mid) C->F G Ensure Low Dose is above expected efficacious concentration (if known from in vitro data) F->G

References

Application Notes & Protocols: 5-Phenylmorpholin-3-one as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pharmaceutical intermediates are the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[] They provide a strategic pathway for constructing complex molecular architectures, allowing for purification at various stages and ultimately ensuring the purity and efficacy of the final drug product.[] This document provides a detailed technical guide on the application of 5-Phenylmorpholin-3-one, a key heterocyclic intermediate. We will explore its synthesis, physicochemical properties, and its critical role in the development of centrally active agents, with a specific focus on the synthesis of substituted phenylmorpholine scaffolds analogous to CNS stimulants. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. This compound, which combines this heterocyclic core with a phenyl group and a lactam functional group, serves as a versatile and strategically important starting point for a range of pharmaceutical targets. Its rigid structure and available functional handles (the secondary amine and the reducible lactam) make it an ideal precursor for creating libraries of compounds for structure-activity relationship (SAR) studies, particularly in neuroscience.

The primary application we will explore is the use of this compound as a precursor to phenmetrazine-like compounds and other CNS-active agents.[2] This involves the key chemical transformation of reducing the lactam carbonyl group to an amine, thereby unlocking the core 5-phenylmorpholine structure for further functionalization.

Physicochemical & Safety Data

Handling any chemical intermediate requires a thorough understanding of its properties and associated hazards. The data below has been consolidated from various suppliers and safety data sheets.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[3][4][5]
Molecular Weight 177.20 g/mol [3][4]
Appearance Off-white to white solid[3]
Purity Typically ≥98%[3][5]
Storage Temperature 0-8 °C, Sealed in dry conditions[6]
MDL Number MFCD18250283[3]
CAS Number 192815-71-7 ((R)-enantiomer)[7]

Table 2: Hazard and Precautionary Information

CategoryCodesDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[3][4]
Hazard Statements H302, H315, H319, H335Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
Precautionary Statements P260, P264, P270, P280, P405, P501Do not breathe dust. Wash thoroughly after handling. Do not eat, drink or smoke when using. Wear protective gloves/eye protection. Store locked up. Dispose of contents/container according to local regulations.[3]

Synthesis of the Core Intermediate: this compound

A common and effective method for synthesizing the this compound backbone involves a two-step process starting from 2-amino-1-phenylethanol. This process includes an N-acylation followed by an intramolecular Williamson ether synthesis (cyclization).

cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization A 2-Amino-1-phenylethanol C Intermediate Amide A->C Base1 Base (e.g., Et3N) DCM, 0 °C to RT B Chloroacetyl chloride D This compound C->D Base2 Strong Base (e.g., NaH) THF

Caption: General synthesis pathway for this compound.

Protocol 3.1: Synthesis of 2-chloro-N-(2-hydroxy-2-phenylethyl)acetamide (Intermediate)

Rationale: This step introduces the two-carbon unit required for the morpholinone ring. Chloroacetyl chloride is highly reactive, and the reaction is run at a low temperature with a non-nucleophilic base (triethylamine) to scavenge the HCl byproduct without promoting side reactions. Dichloromethane (DCM) is an excellent inert solvent for this acylation.

  • To a stirred solution of 2-amino-1-phenylethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/g of amino alcohol) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate amide, which can often be used in the next step without further purification.

Protocol 3.2: Cyclization to this compound

Rationale: This is an intramolecular Williamson ether synthesis. A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile. This nucleophile then displaces the chloride on the adjacent chain to form the six-membered morpholine ring. Anhydrous THF is a suitable polar aprotic solvent for this reaction.

  • Suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Add a solution of the crude intermediate amide from Protocol 3.1 (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench by the dropwise addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield pure this compound.

Application in Synthesis: Accessing the Phenylmorpholine Core

The most valuable transformation of this compound is the reduction of its lactam functionality. This converts the amide C=O into a CH₂ group, yielding the 5-phenylmorpholine scaffold, which is the core of drugs like Phenmetrazine.

A This compound B 5-Phenylmorpholine A->B Reagents 1. LiAlH4, THF, Reflux 2. H2O/NaOH Workup

Caption: Reduction of the lactam to form the core morpholine scaffold.

Protocol 4.1: Reduction of this compound

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and lactams to their corresponding amines. The reaction is highly exothermic and water-sensitive, requiring anhydrous conditions and careful temperature control. The Fieser workup protocol (sequential addition of water, NaOH solution, and more water) is a standard and safe method for quenching the reaction and precipitating aluminum salts, which can then be easily filtered off.

  • Under an inert atmosphere, add LiAlH₄ (2.0 eq) to a flask containing anhydrous THF. Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-10 hours.

  • Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction back to 0 °C.

  • Perform a Fieser workup: Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ used in grams).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield crude 5-phenylmorpholine. This can be purified further if necessary, for instance, by conversion to its hydrochloride salt.

Further Functionalization: N-Alkylation

The secondary amine of the newly formed 5-phenylmorpholine is a prime target for functionalization, allowing for the synthesis of a diverse array of analogues. Reductive amination is a classic and highly effective method for N-alkylation.

A 5-Phenylmorpholine C N-Alkyl-5-phenylmorpholine Reagents NaBH(OAc)3 DCE B Aldehyde/Ketone (e.g., Formaldehyde)

Caption: N-Alkylation via reductive amination to produce drug analogues.

Protocol 5.1: N-Methylation of 5-Phenylmorpholine

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive amination. It is less water-sensitive than other hydrides like sodium cyanoborohydride and can be handled more easily. It selectively reduces the iminium ion formed in situ from the amine and aldehyde, without reducing the aldehyde itself. Dichloroethane (DCE) is a common solvent for this transformation.

  • Dissolve 5-phenylmorpholine (1.0 eq) in DCE.

  • Add aqueous formaldehyde (1.5 eq, 37% solution).

  • Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and stir for 20 minutes.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the N-methylated product, a direct analogue of Phenmetrazine.

Characterization and Quality Control

Ensuring the identity and purity of the intermediate and final products is paramount.[] High-purity intermediates are critical for achieving high yields and purity in subsequent steps.[]

Table 3: Typical Analytical Data

CompoundTechniqueExpected Results
This compound ¹H NMR (CDCl₃)δ 7.2-7.4 (m, 5H, Ar-H), 4.8-5.0 (m, 1H, Ph-CH), 4.2-4.4 (m, 2H, O-CH₂), 3.5-3.8 (m, 2H, N-CH₂), Broad singlet (1H, NH)
LC-MS[M+H]⁺ = 178.1
HPLC Purity>98%
N-Methyl-5-phenylmorpholine ¹H NMR (CDCl₃)δ 7.2-7.4 (m, 5H, Ar-H), 4.5-4.7 (m, 1H, Ph-CH), 3.8-4.0 (m, 2H, O-CH₂), 2.8-3.2 (m, 2H, N-CH₂), 2.4 (s, 3H, N-CH₃)
LC-MS[M+H]⁺ = 178.1 (Note: Same mass as starting lactam, requires chromatographic separation)
HPLC Purity>99%

References

Application Note & Protocol: High-Purity Crystallization of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide presents a detailed experimental protocol for the crystallization of 5-Phenylmorpholin-3-one, a key heterocyclic scaffold in medicinal chemistry. The protocol is designed to yield high-purity crystals suitable for a range of downstream applications, including structural analysis and pharmaceutical development. Beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, from solvent selection to methods for inducing nucleation. Troubleshooting strategies for common crystallization challenges are also addressed to ensure a robust and reproducible process.

Introduction: The Significance of Crystalline this compound

This compound is a heterocyclic compound of significant interest in drug discovery, serving as a core structural motif in various biologically active molecules.[1][2][3] The ability to obtain this compound in a highly pure, crystalline form is paramount for unambiguous structural elucidation via X-ray crystallography, ensuring batch-to-batch consistency in screening assays, and meeting the stringent purity requirements for active pharmaceutical ingredients (APIs). Crystallization is a powerful purification technique that can effectively remove impurities trapped during synthesis.[4] This protocol provides a systematic approach to achieving high-quality crystals of this compound.

Foundational Principles of Crystallization

The successful crystallization of a small molecule is governed by the principles of solubility and supersaturation. An ideal crystallization process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling. As the temperature decreases, the solubility of the compound diminishes, leading to a supersaturated state from which the compound precipitates out of solution in an ordered, crystalline lattice.[5] The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, purer crystals, while rapid cooling can lead to the formation of smaller, less pure crystals.[5][6]

Materials and Equipment

Reagents
  • This compound (crude or semi-purified solid)

  • High-purity solvents (HPLC grade or equivalent):

    • Ethanol

    • Isopropanol

    • Ethyl acetate

    • Toluene

    • Hexanes (as an anti-solvent)

  • Deionized water

Equipment
  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, for prolonged heating)

  • Buchner funnel and flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass stirring rod

  • Spatula

  • Vials for crystal growth

  • Parafilm or vial caps with septa

  • Microscope for crystal inspection

  • Vacuum oven or desiccator for drying

Experimental Protocol: Crystallization of this compound

This protocol is divided into a primary method (slow cooling) and alternative techniques for more challenging crystallizations.

Solvent Selection: A Critical First Step

The choice of solvent is the most critical factor in a successful crystallization.[6][7] An ideal solvent should dissolve this compound when hot but exhibit low solubility when cold.[6] Given the structure of this compound, which contains both polar (amide, ether) and nonpolar (phenyl ring) functionalities, moderately polar solvents are a logical starting point.[7]

Solvent Screening Parameters:

Solvent SystemRationaleBoiling Point (°C)
Ethanol A moderately polar protic solvent, often effective for compounds with hydrogen bonding capabilities.[7]78
Isopropanol Similar to ethanol but slightly less polar; can offer different solubility characteristics.82
Ethyl Acetate A moderately polar aprotic solvent, a good general-purpose choice for many organic compounds.[8]77
Toluene A nonpolar aromatic solvent that can interact favorably with the phenyl ring of the target molecule through π-π stacking.[9]111

Procedure for Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature until the solid just dissolves. Observe the solubility.

  • If the compound is soluble at room temperature, the solvent is not suitable for single-solvent crystallization by cooling.

  • If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture while adding more solvent until the solid dissolves completely.

  • Allow the solution to cool to room temperature, and then place it in an ice bath.

  • Observe for the formation of crystals. The ideal solvent will show good dissolution at elevated temperatures and significant crystal formation upon cooling.

For this protocol, we will proceed with Ethanol as the primary solvent, as it is a common and effective choice for moderately polar heterocyclic compounds.

Primary Protocol: Slow Cooling Crystallization
  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and begin stirring and gentle heating (around 60-70 °C). Continue to add ethanol portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve saturation.[6]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step prevents impurities from being incorporated into the crystal lattice.

  • Slow Cooling: Remove the flask from the heat source, cover it to prevent rapid evaporation, and allow it to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be insulated with glass wool or placed in a Dewar flask containing warm water.[6]

  • Crystal Growth: As the solution cools, crystals should begin to form. The initial appearance of crystals should ideally occur after about 5-20 minutes for optimal quality.[6]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (0-4 °C) for at least one hour to maximize the yield of crystals by further decreasing the compound's solubility.[6]

  • Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any remaining solvent.

Troubleshooting and Induction of Crystallization

If crystals do not form upon cooling, the solution may not be sufficiently supersaturated.[6] In such cases, the following techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution.[10][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

  • Seeding: Add a single, small crystal of this compound (a "seed crystal") to the cooled solution.[5][11] This provides a template for further crystal growth.[1]

  • Reducing Solvent Volume: If the solution is too dilute, gently heat it to evaporate a portion of the solvent, thereby increasing the concentration of the solute.[6][11] Then, repeat the slow cooling process.

  • Anti-Solvent Addition: This technique, also known as anti-solvent crystallization, involves the addition of a second solvent in which the compound is insoluble (the anti-solvent).[4][5] For this compound dissolved in ethanol, a nonpolar solvent like hexanes can be added dropwise until the solution becomes slightly turbid, indicating the onset of precipitation. The solution should then be allowed to stand undisturbed.

A common issue is "oiling out," where the compound separates as a liquid instead of a solid.[6] This often occurs if the solution is cooled too quickly or if significant impurities are present.[6] If this happens, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[6]

Visualization of the Crystallization Workflow

The following diagram illustrates the decision-making process and workflow for the crystallization of this compound.

Crystallization_Workflow start_node Start: Crude this compound process_node_1 Dissolve in minimal hot ethanol start_node->process_node_1 Step 1 process_node process_node decision_node decision_node outcome_node outcome_node troubleshoot_node troubleshoot_node end_node End: Pure Crystals decision_node_1 Insoluble impurities? process_node_1->decision_node_1 Step 2 process_node_2 Hot Filtration decision_node_1->process_node_2 Yes process_node_3 Slowly cool to room temperature decision_node_1->process_node_3 No process_node_2->process_node_3 decision_node_2 Crystals form? process_node_3->decision_node_2 Step 3 process_node_4 Cool in ice bath decision_node_2->process_node_4 Yes troubleshoot_node_1 Induce Crystallization: - Scratch with glass rod - Add seed crystal - Reduce solvent volume decision_node_2->troubleshoot_node_1 No process_node_5 Isolate & Dry Crystals process_node_4->process_node_5 Step 4 process_node_5->end_node troubleshoot_node_1->process_node_3 Re-cool

Caption: Workflow for the crystallization of this compound.

Conclusion

This application note provides a robust and scientifically grounded protocol for the crystallization of this compound. By understanding the principles of solvent selection, cooling rates, and methods for inducing crystallization, researchers can consistently obtain high-purity crystalline material. The troubleshooting guide offers practical solutions to common challenges, enhancing the reproducibility and success of the crystallization process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylmorpholin-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield, minimize impurities, and ensure reproducible results.

Overview of the Synthetic Pathway

This compound is a valuable heterocyclic scaffold in medicinal chemistry. A common and reliable synthetic approach is a two-step process starting from the commercially available 2-amino-1-phenylethanol.[1] The general strategy involves an initial N-alkylation followed by an intramolecular, base-mediated cyclization to form the target lactam.[2]

The pathway consists of two primary transformations:

  • N-Alkylation: Reaction of 2-amino-1-phenylethanol with an haloacetate ester (e.g., ethyl bromoacetate) to form the key intermediate, N-(2-hydroxy-2-phenylethyl)glycine ethyl ester.

  • Intramolecular Cyclization (Lactamization): A base-mediated ring closure of the intermediate, where the hydroxyl group displaces the ethoxy group of the ester to form the six-membered morpholinone ring.[3][4]

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization SM 2-Amino-1-phenylethanol Intermediate N-(2-hydroxy-2-phenylethyl) glycine ethyl ester SM->Intermediate Base (e.g., K2CO3, DIPEA) Solvent (e.g., ACN, DMF) Reagent1 Ethyl Bromoacetate (or Chloroacetate) Product This compound Intermediate->Product Base Strong, Non-nucleophilic Base (e.g., NaH, KHMDS)

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis.

Q1: My overall yield is consistently low. What are the most likely causes?

A: Low yield is a multifaceted issue that can originate from either the N-alkylation or the cyclization step. The most common culprits are:

  • Incomplete N-Alkylation: The initial alkylation can be sluggish. Ensure your base is sufficient to neutralize the HBr formed and that the temperature is adequate. Using sodium iodide (NaI) as a catalyst can sometimes accelerate reactions with bromo- or chloro-acetates via the Finkelstein reaction.

  • Formation of Side Products: The primary amine of the starting material can be dialkylated, consuming two equivalents of your electrophile and reducing the yield of the desired mono-alkylated product.[5]

  • Failed or Incomplete Cyclization: The lactamization step is highly sensitive to the choice of base and solvent. Using weaker bases like potassium carbonate is often insufficient for this transformation. The presence of water is also highly detrimental.

  • Product Loss During Work-up: The product, this compound, has moderate polarity and some water solubility. Aggressive aqueous extractions or using an incorrect solvent system for chromatography can lead to significant product loss.[6]

Q2: I'm observing a significant amount of a non-polar byproduct in the first (N-alkylation) step. What is it?

A: This is very likely the dialkylation product , where both hydrogens of the primary amine have reacted with ethyl bromoacetate. This happens when the stoichiometry is not carefully controlled or if the reaction is run for too long at high temperatures.

How to fix it:

  • Control Stoichiometry: Use a slight excess of the amino alcohol (e.g., 1.1 to 1.2 equivalents) relative to the ethyl bromoacetate. This ensures the electrophile is consumed before significant dialkylation occurs.

  • Slow Addition: Add the ethyl bromoacetate dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) to maintain a low instantaneous concentration of the electrophile.

Q3: The cyclization (lactamization) step is not working. My starting material is recovered unchanged. Why?

A: This is almost always due to an inappropriate choice of base or the presence of moisture.

  • Base Strength: The intramolecular cyclization requires the deprotonation of the hydroxyl group to form an alkoxide, which then acts as the nucleophile. This requires a strong, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like triethylamine or carbonates are generally ineffective.

  • Anhydrous Conditions: Strong bases like NaH react violently with water. Any moisture in your solvent or on your glassware will consume the base, preventing the deprotonation of your substrate. Ensure all glassware is oven-dried and solvents are anhydrous.[7] Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.

Q4: My final product looks impure by NMR, even after column chromatography. What common impurities should I look for?

A: Besides unreacted starting material, two common impurities can co-elute with your product:

  • Ethyl Ester Intermediate: Incomplete cyclization will leave the N-(2-hydroxy-2-phenylethyl)glycine ethyl ester in your final product. This is often the case if the reaction time was too short or the base was not active enough.

  • Ring-Opened Product: If your work-up is too acidic or basic, or if purification is performed on non-neutral silica gel, the lactam ring can hydrolyze back to the hydroxy-amino acid.

Troubleshooting Purification:

  • Neutralize Silica: Consider washing your silica gel with a solvent system containing a small amount of a non-volatile base (e.g., 1% triethylamine in ethyl acetate/hexane) to prevent on-column degradation.

  • Alternative Purification: If chromatography is problematic, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol) can be an effective method for purification.

Advanced Troubleshooting Guide

Use this table to diagnose and resolve specific experimental issues.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Reaction Fails to Start (No consumption of starting material by TLC)1. Inactive reagents/catalyst.2. Reaction temperature is too low.3. Purity of starting materials is poor.1. Use freshly opened or purified reagents and solvents.[8]2. Gradually increase the reaction temperature by 10-20 °C and monitor by TLC.3. Verify the identity and purity of starting materials by NMR or melting point.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high, causing decomposition.2. Use of a strong, nucleophilic base in the cyclization step (e.g., NaOH, KOH) causing side reactions.1. Reduce the reaction temperature. For the cyclization step, consider starting at 0 °C or even -78 °C depending on the base.[7]2. Switch to a non-nucleophilic, sterically hindered base like NaH, t-BuOK, or LHMDS.
TLC Shows Multiple Spots After Reaction 1. Incomplete reaction.2. Formation of multiple side products (e.g., dialkylation, elimination).3. Product decomposition on the TLC plate (if using acidic silica).1. Increase reaction time or temperature. Add more reagent if necessary.[8]2. Re-evaluate stoichiometry and order of addition. Lower the temperature.3. Spot the TLC plate and elute immediately. Consider using TLC plates with a neutral adsorbent.
Product Decomposes During Aqueous Work-up 1. The lactam is sensitive to strong acid or base.2. Emulsion formation leading to prolonged contact with the aqueous layer.1. Use a mild quenching agent (e.g., saturated ammonium chloride solution instead of HCl). Ensure all washes are with neutral or near-neutral solutions (e.g., water, brine).2. Add more organic solvent or brine to break emulsions. Avoid vigorous shaking.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep1 Analyze Step 1 (N-Alkylation) Crude Start->CheckStep1 Step1_OK Is Step 1 Clean & High-Yielding? CheckStep1->Step1_OK CheckStep2 Analyze Step 2 (Cyclization) Crude Step2_OK Is Step 2 Clean & High-Yielding? CheckStep2->Step2_OK Step1_OK->CheckStep2 Yes OptimizeStep1 Optimize Step 1: - Check Reagent Purity - Adjust Stoichiometry - Control Temperature - Slow Reagent Addition Step1_OK->OptimizeStep1 No OptimizeStep2 Optimize Step 2: - Use Anhydrous Solvents - Use Strong, Non-nucleophilic Base - Run Under Inert Atmosphere - Check Temperature Step2_OK->OptimizeStep2 No OptimizeWorkup Optimize Work-up & Purification: - Use Mild Quench (NH4Cl) - Avoid Strong Acid/Base - Neutralize Silica Gel - Consider Recrystallization Step2_OK->OptimizeWorkup Yes OptimizeStep1->Start Re-attempt OptimizeStep2->Start Re-attempt Success Successful Synthesis OptimizeWorkup->Success

Caption: A logical workflow for troubleshooting the synthesis.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of N-(2-hydroxy-2-phenylethyl)glycine ethyl ester
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-1-phenylethanol (1.1 eq) and anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.2 M).

  • Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl bromoacetate (1.0 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.[9]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Work-up: Filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude intermediate, which can be used in the next step without further purification if it is sufficiently pure.

Step 2: Synthesis of this compound (Lactamization)
  • CRITICAL: Ensure all glassware is oven- or flame-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).

  • To a round-bottom flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C.

  • Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. (Note: Hydrogen gas will be evolved).

  • Once the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature or gently heat to reflux (e.g., 40-50 °C) for 2-4 hours. The optimal conditions may require some experimentation.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexane) or by recrystallization.

References

Technical Support Center: Diastereoselective Synthesis of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving diastereoselectivity in the synthesis of 5-Phenylmorpholin-3-one. The content is structured to address common challenges and provide practical, field-proven solutions.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on controlling the stereochemical outcome.

Question 1: My synthesis of this compound from (S)-2-amino-1-phenylethanol and an α-haloacetyl halide is resulting in a low diastereomeric ratio. How can I improve the selectivity?

Answer:

Low diastereoselectivity in this reaction is a common challenge and can be influenced by several factors, including the choice of reagents, reaction conditions, and the presence of chiral auxiliaries. Here are several strategies to improve the diastereomeric ratio (d.r.), ranging from simple modifications to more advanced techniques.

Strategy 1: Optimization of Reaction Conditions

The local environment of the cyclization reaction can have a significant impact on the transition state, thereby influencing the stereochemical outcome.

  • Solvent Effects: The polarity of the solvent can affect the conformation of the open-chain precursor and the transition state of the cyclization. A systematic screening of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile) is recommended. Non-polar solvents may favor a more organized transition state, leading to higher diastereoselectivity.

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. Running the cyclization at 0 °C, -20 °C, or even -78 °C can significantly improve the d.r.

  • Base Selection: The choice of base for the cyclization is critical. Sterically hindered bases, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, can influence the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon, thereby affecting the stereochemical outcome.

Strategy 2: Substrate Control with Chiral Auxiliaries

The use of a chiral auxiliary is a powerful method to induce diastereoselectivity. The auxiliary is temporarily attached to the molecule and directs the stereochemical course of the reaction before being cleaved.

  • Evans Oxazolidinone Auxiliaries: Acylating an Evans oxazolidinone with an α-haloacetyl group and then reacting it with (S)-2-amino-1-phenylethanol can provide high levels of diastereoselectivity. The bulky substituent on the oxazolidinone effectively blocks one face of the molecule, directing the nucleophilic attack of the amino alcohol from the less hindered face.[1]

Strategy 3: Reagent-Controlled Synthesis

The choice of cyclization agent can also dictate the stereochemical outcome.

  • Use of Lewis Acids: The addition of a Lewis acid can coordinate to the carbonyl oxygen, altering the electronic and steric properties of the electrophilic center and potentially leading to a more ordered transition state. A screen of Lewis acids such as TiCl4, SnCl4, or BF3·OEt2 at low temperatures is advisable.

Summary of Strategies to Improve Diastereoselectivity:

StrategyKey Parameters/ReagentsExpected Outcome
Reaction Condition Optimization Solvent (Toluene, THF, CH2Cl2), Temperature (0 °C to -78 °C), Base (DIPEA, 2,6-lutidine)Moderate to good improvement in d.r.
Chiral Auxiliaries Evans Oxazolidinones (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)High diastereoselectivity (>90:10 d.r.)
Reagent Control Lewis Acids (TiCl4, SnCl4, BF3·OEt2)Potential for significant improvement in d.r.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A common and straightforward approach involves a two-step synthesis starting from a chiral amino alcohol. For the synthesis of (5S)-5-Phenylmorpholin-3-one, (S)-2-amino-1-phenylethanol is a suitable starting material.

  • N-Acylation: The amino group of (S)-2-amino-1-phenylethanol is acylated with an α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide, in the presence of a non-nucleophilic base like triethylamine or DIPEA. This forms the corresponding N-(2-haloacetyl)-2-amino-1-phenylethanol intermediate.

  • Intramolecular Cyclization: The intermediate is then treated with a base (e.g., sodium hydride, potassium tert-butoxide) to induce an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the halide to form the morpholin-3-one ring.

Q2: I am observing the formation of a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?

A2: Dimerization can occur through intermolecular reaction between two molecules of the N-acylated intermediate, especially at higher concentrations. To minimize this side reaction, it is recommended to perform the cyclization step under high dilution conditions. Adding the substrate slowly to a solution of the base can also favor the intramolecular reaction over the intermolecular one.

Q3: How can I determine the diastereomeric ratio of my product?

A3: The diastereomeric ratio can be determined using several analytical techniques:

  • Proton NMR (¹H NMR) Spectroscopy: In many cases, the diastereomers will have distinct signals in the ¹H NMR spectrum, particularly for the protons adjacent to the stereocenters. Integration of these signals allows for the determination of the d.r.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomers. Using a suitable chiral stationary phase, you can achieve baseline separation of the two diastereomers and determine their ratio by integrating the peak areas.

  • Gas Chromatography (GC): If the diastereomers are sufficiently volatile, GC with a chiral column can also be used for separation and quantification.

Q4: What are some common issues with the removal of Evans oxazolidinone auxiliaries?

A4: The removal of Evans auxiliaries typically involves hydrolysis with a base (e.g., LiOH) or reduction with a hydride reagent (e.g., LiBH4). Common issues include:

  • Epimerization: Under harsh basic conditions, there is a risk of epimerization at the α-carbon. Using milder conditions and carefully controlling the reaction time and temperature can mitigate this.

  • Incomplete Cleavage: The auxiliary may be sterically hindered, leading to incomplete cleavage. Using a larger excess of the cleaving reagent or a more reactive one may be necessary.

  • Difficult Purification: The cleaved auxiliary needs to be separated from the desired product. This is often achieved by chromatography or extraction.

Experimental Protocols

Proposed Protocol for the Diastereoselective Synthesis of (5S)-5-Phenylmorpholin-3-one using an Evans Auxiliary:

This protocol is a proposed method based on established procedures for diastereoselective alkylations using Evans oxazolidinones.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Nucleophilic Substitution with (S)-2-amino-1-phenylethanol

  • To a solution of the acylated auxiliary (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add (S)-2-amino-1-phenylethanol (1.2 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Step 3: Cyclization and Auxiliary Removal

  • To a solution of the product from Step 2 (1.0 eq) in a 3:1 mixture of THF and water (0.1 M), add lithium hydroxide (LiOH, 4.0 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with dichloromethane to remove the cleaved auxiliary.

  • Neutralize the aqueous layer with saturated sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the desired (5S)-5-Phenylmorpholin-3-one.

Visualizations

Diastereoselective_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product Amino_Alcohol (S)-2-amino-1-phenylethanol Substitution Nucleophilic Substitution Amino_Alcohol->Substitution Auxiliary Evans Oxazolidinone Acylation Acylation of Auxiliary Auxiliary->Acylation Acyl_Halide Chloroacetyl Chloride Acyl_Halide->Acylation Acylation->Substitution Cyclization Intramolecular Cyclization & Auxiliary Removal Substitution->Cyclization Product (5S)-5-Phenylmorpholin-3-one Cyclization->Product

Caption: Workflow for the diastereoselective synthesis of this compound.

Troubleshooting_Diastereoselectivity cluster_solutions Potential Solutions Low_dr Low Diastereomeric Ratio Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Base) Low_dr->Optimize_Conditions Investigate Chiral_Auxiliary Use Chiral Auxiliary (e.g., Evans Oxazolidinone) Low_dr->Chiral_Auxiliary Implement Lewis_Acid Add Lewis Acid Catalyst Low_dr->Lewis_Acid Explore

Caption: Troubleshooting low diastereoselectivity in this compound synthesis.

References

Preventing degradation of 5-Phenylmorpholin-3-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Phenylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. As a valued member of the scientific community, we understand that the stability and integrity of your compounds are paramount to the success of your research. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this molecule. Our goal is to empower you with the knowledge to ensure the stability of your this compound solutions, leading to more accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What could be the cause?

A1: A yellow discoloration is a common indicator of degradation, likely due to oxidation. The morpholine ring, in particular, can be susceptible to oxidation, which may be initiated by exposure to atmospheric oxygen, trace metal impurities, or light. This can lead to the formation of colored byproducts. We recommend preparing solutions fresh and using degassed solvents to minimize dissolved oxygen.

Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What is the likely degradation pathway?

A2: A gradual loss of concentration is often due to hydrolysis of the lactam (cyclic amide) bond in the morpholin-3-one ring. This reaction is catalyzed by the presence of acid or base in your solution. The hydrolysis would open the ring to form an amino acid derivative, which would have different chemical properties and would not be detectable at the same analytical wavelength as the parent compound.

Q3: What are the optimal storage conditions for this compound in its solid form and in solution?

A3: For solid this compound, we recommend storage at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) and protected from light. For solutions, it is crucial to prepare them fresh whenever possible. If short-term storage is necessary, we advise storing aliquots at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to air and moisture. The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred.

Q4: Can I use a buffer to maintain the pH of my this compound solution?

A4: While maintaining a neutral pH is important for stability, some buffer components can catalyze degradation. For instance, phosphate buffers can sometimes participate in hydrolysis reactions. If a buffer is necessary, we recommend using a non-nucleophilic buffer, such as HEPES or MOPS, at a low concentration. It is always advisable to perform a preliminary stability study with your chosen buffer system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis Degradation of this compoundPerform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Inconsistent biological assay results Degradation of the active compound in the assay mediumPrepare fresh solutions of this compound for each experiment. If the assay involves incubation over a long period, consider adding antioxidants or performing the assay at a lower temperature if the protocol allows.
Precipitate formation in frozen stock solutions Poor solubility of the compound at low temperatures or solvent evaporationEnsure the compound is fully dissolved at room temperature before freezing. Use high-quality vials with a secure seal to prevent solvent evaporation. Consider using a cryoprotectant if appropriate for your application.
Rapid degradation even with fresh solutions Contaminated solvent or glasswareUse high-purity, anhydrous solvents from a freshly opened bottle. Ensure all glassware is thoroughly cleaned and dried to remove any acidic, basic, or metallic residues.

Understanding Degradation Pathways

The two primary degradation pathways for this compound are hydrolysis and oxidation. Understanding these pathways is crucial for developing effective strategies to prevent degradation.

Hydrolytic Degradation

The lactam ring in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This results in the opening of the morpholinone ring to form the corresponding amino acid, N-(2-hydroxyethyl)-2-phenylglycine.

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

The morpholine moiety is susceptible to oxidation, which can lead to a variety of degradation products. The exact products will depend on the specific oxidizing agent and conditions. Common sites of oxidation include the nitrogen atom and the carbon atoms adjacent to the oxygen and nitrogen.

Caption: Oxidative degradation of this compound.

Experimental Protocols

To ensure the stability of your this compound solutions, we recommend the following protocols.

Protocol 1: Preparation and Handling of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity solvents (e.g., DMSO, DMF, Acetonitrile). It is recommended to use solvents from a freshly opened bottle to minimize water content.

  • Degassing: Before preparing the solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Add the degassed solvent to the vial and vortex until the compound is completely dissolved. Gentle warming (to no more than 40°C) can be used if necessary, but avoid excessive heat.

  • Storage: If the solution is not for immediate use, dispense it into small-volume aliquots in amber glass vials. Fill the vials to minimize headspace, and purge with an inert gas before sealing. Store at -20°C or -80°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prepare_Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prepare_Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prepare_Stock->Oxidation Thermal Thermal Stress (e.g., 60°C) Prepare_Stock->Thermal Photolytic Photolytic Stress (UV/Vis light) Prepare_Stock->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC/LC-MS Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify

Caption: Workflow for a forced degradation study.

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Keep the drug solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV (254 nm) and visible light for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by a suitable analytical method such as HPLC or LC-MS.

Protocol 3: Stability-Indicating HPLC-UV Method

This method can be used as a starting point for monitoring the stability of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific application and to achieve baseline separation of all degradation products.

Technical Support Center: 5-Phenylmorpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Phenylmorpholin-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to refine your reaction conditions and troubleshoot effectively. Our guidance is grounded in established chemical principles to ensure you can not only solve immediate issues but also understand the causality behind each experimental choice.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what is the underlying mechanism?

The most prevalent and direct laboratory-scale synthesis involves the intramolecular cyclization of an N-substituted amino acid precursor, typically derived from the reaction of a phenylethanolamine derivative with a haloacetyl halide.

The general pathway proceeds in two conceptual stages:

  • N-Alkylation: Reaction of 2-amino-1-phenylethanol with an ethyl haloacetate (e.g., ethyl bromoacetate) to form the intermediate, ethyl 2-((2-hydroxy-2-phenylethyl)amino)acetate.

  • Intramolecular Cyclization/Lactamization: Under acidic or basic conditions, the nucleophilic hydroxyl or amino group attacks the ester carbonyl, leading to cyclization and formation of the 6-membered morpholinone ring. Acid-catalyzed cyclization is very common for this class of compounds.[1]

Below is a diagram illustrating the acid-catalyzed cyclization mechanism.

Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Intramolecular Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination Reactant Precursor N-(2-hydroxy-2-phenylethyl)amino acetic acid ester Protonated Protonated Intermediate Reactant->Protonated Fast Cyclized Oxonium Intermediate Protonated->Cyclized Rate-determining step H_plus H+ Product This compound Cyclized->Product Fast Elimination H+, ROH

Caption: Acid-catalyzed intramolecular cyclization pathway.

Troubleshooting Guide
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common issue that can often be traced back to suboptimal reaction conditions or degradation of starting materials. Here’s a logical workflow to diagnose the problem.

Troubleshooting_Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (Amino alcohol, Haloacetate) Start->CheckPurity CheckTemp Optimize Reaction Temperature CheckPurity->CheckTemp Purity Confirmed CheckSolvent Evaluate Solvent Choice CheckTemp->CheckSolvent Temp Optimized CheckConcentration Adjust Reactant Concentration CheckSolvent->CheckConcentration Solvent Optimized CheckCatalyst Assess Acid/Base Catalyst Choice & Loading CheckConcentration->CheckCatalyst Concentration Optimized Success Yield Improved CheckCatalyst->Success

Caption: Troubleshooting workflow for low reaction yield.

1. Reaction Temperature: Significant decomposition of starting materials can occur at elevated temperatures.[2] For the cyclization step, particularly when using strong acids like concentrated H₂SO₄, it is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[1] Running the reaction at 0 °C from the start has been shown to limit decomposition and improve yields significantly.[2]

2. Solvent Selection: The choice of solvent is critical. While various solvents like dichloromethane (DCM), toluene, and acetonitrile may provide moderate yields, tetrahydrofuran (THF) has been identified as an optimal solvent for similar cyclization reactions, leading to higher yields.[2] In contrast, protic solvents like methanol can lead to decomposition and should generally be avoided for the acid-catalyzed cyclization step.[2]

3. Reactant Concentration: High concentrations can sometimes promote intermolecular side reactions or decomposition. A study on a related cyclization found that lowering the concentration to 0.1 M had a positive effect on the reaction yield.[2]

Data Summary: Impact of Reaction Conditions on Yield

ParameterCondition AYield ACondition BYield BRationale & Reference
Temperature Room TempModerate0 °C82% Lower temperature limits decomposition of starting materials.[2]
Solvent DichloromethaneModerateTHF61% THF was found to be the best solvent among several tested options.[2]
Base (Amidation) K₂CO₃39%NaH80% Stronger base (NaH) resulted in a significantly higher yield for amidation.[3]
Q3: I am observing multiple spots on my TLC plate besides the product. What are the likely impurities?

The presence of multiple spots indicates side reactions or incomplete conversion. Common impurities include:

  • Unreacted Starting Material: The N-alkylation intermediate (ethyl 2-((2-hydroxy-2-phenylethyl)amino)acetate) may persist if cyclization is incomplete.

  • Dimerization/Polymerization: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Dehydration/Elimination Products: Under harsh acidic conditions, the benzylic alcohol is susceptible to elimination, forming a styrenyl-type impurity.

  • Over-alkylation: During the initial N-alkylation step, the secondary amine can react with a second molecule of ethyl bromoacetate.

Troubleshooting Steps:

  • Monitor by TLC: Follow the reaction progress closely. If the starting material spot is not consumed, consider extending the reaction time or increasing the catalyst loading.

  • Purification: Flash column chromatography is typically effective for separating the desired product from these impurities. A gradient elution system (e.g., ethyl acetate in hexanes) is a good starting point.

  • Revisit Conditions: If side products are significant, re-evaluate the reaction conditions. Lowering the temperature is the first and most effective step to minimize degradation and side reactions.[1][2]

Q4: The cyclization step is not working. I am using concentrated sulfuric acid in DCM, but I only recover the starting amino ester. What could be wrong?

This is a classic issue of reaction activation. While H₂SO₄ is a strong acid and dehydrating agent, its effectiveness can be highly dependent on the specific substrate and conditions.

Possible Causes & Solutions:

  • Insufficient Acid: Ensure a sufficient molar excess of the acid is used. It acts as both a catalyst and a water scavenger. A common procedure involves dissolving the substrate in a solvent like CH₂Cl₂ at 0 °C and adding concentrated H₂SO₄ dropwise.[1]

  • Reaction Time/Temperature: While starting at 0 °C is recommended to control exotherms and initial reactivity, the reaction may require warming to room temperature and stirring overnight to proceed to completion.[1]

  • Alternative Acid Catalysts: If H₂SO₄ fails, other acidic conditions can be explored. For instance, treating the precursor with 1 N HCl can also promote deprotection (if applicable) and diastereoselective aza-Michael type cyclization.[4][5] Polyphosphoric acid (PPA) is another powerful dehydrating agent used for intramolecular cyclizations and could be considered.[6]

  • Water Contamination: Ensure all glassware is oven-dried and solvents are anhydrous. The presence of excess water can inhibit the dehydrative cyclization.

Experimental Protocols
Protocol 1: Synthesis of this compound

This two-step protocol is adapted from procedures for analogous structures.[1]

Step A: Synthesis of Ethyl 2-((2-hydroxy-2-phenylethyl)amino)acetate

  • To a solution of 2-amino-1-phenylethanol (1.0 eq) in anhydrous ethanol, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl bromoacetate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting amino alcohol is consumed.

  • Filter the solid potassium salts and wash with ethanol.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step B: Intramolecular Cyclization to this compound

  • Dissolve the crude ethyl 2-((2-hydroxy-2-phenylethyl)amino)acetate from Step A in dichloromethane (to make a ~0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (4-5 mL per gram of substrate) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[1]

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 with a saturated aqueous solution of sodium carbonate or sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[7]

References

Overcoming poor solubility of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenylmorpholin-3-one is a morpholine derivative with a molecular weight of approximately 177.20 g/mol and the chemical formula C₁₀H₁₁NO₂.[1][2] As a solid, off-white compound, it presents a significant challenge for researchers in various fields due to its characteristically poor solubility in aqueous solutions and many common organic solvents.[3] This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome the solubility issues encountered during experimentation.

Section 1: Foundational Troubleshooting & Solubility Assessment

This section addresses the initial challenges and provides a systematic approach to evaluating the solubility of this compound.

FAQ 1: I'm starting a new project. What intrinsic properties of this compound suggest it will have poor solubility?

Answer: Understanding the physicochemical properties of a compound is the first step in predicting its behavior in different solvents.

  • Molecular Structure and Polarity: this compound possesses both a non-polar phenyl group and a more polar morpholinone ring containing ether, amide, and secondary amine functionalities.[1] This amphipathic nature means it doesn't fit neatly into "polar" or "non-polar" categories, often leading to limited solubility in solvents at either extreme of the polarity scale. The principle of "like dissolves like" suggests that a solvent or solvent blend with intermediate polarity may be most effective.[4][5]

  • Crystalline Structure: The compound is supplied as a solid, indicating it exists in a stable crystal lattice.[1][2][3] The energy required to break this lattice (lattice energy) must be overcome by the energy released upon solvation.[4] Highly stable crystalline structures often result in poor solubility.

  • Molecular Weight: With a molecular weight of 177.20 g/mol , it is not an excessively large molecule. However, larger molecules can sometimes be more difficult for solvent molecules to surround and solvate effectively.[4][5]

FAQ 2: My this compound isn't dissolving in my aqueous buffer. What are the immediate first steps?

Answer: Before moving to more complex methods, simple physical interventions can often improve dissolution. These methods increase the kinetic energy of the system to overcome the initial energy barriers of the crystal lattice.

  • Mechanical Agitation: Ensure the solution is being stirred vigorously using a magnetic stir bar. This increases the interaction between the solute and solvent at the particle surface.

  • Gentle Heating: Cautiously warm the solution. For most compounds, solubility increases with temperature. Heat the solution to 40-50°C. Caution: Be aware of the compound's stability at elevated temperatures. Always check for degradation with a pilot experiment.

  • Sonication: Use a bath sonicator to apply ultrasonic energy. This process, known as sonocrystallisation, can help break apart solute agglomerates and increase the surface area available for solvation.[4]

If these physical methods are insufficient, a chemical or formulation-based approach is necessary.

Workflow for Initial Solubility Troubleshooting

Below is a simple workflow to guide your initial troubleshooting efforts when facing poor solubility.

G start Start: this compound Fails to Dissolve agitate 1. Apply Vigorous Agitation (Magnetic Stirring) start->agitate heat 2. Gentle Heating (e.g., to 40°C) agitate->heat sonicate 3. Sonication (15-30 min) heat->sonicate check Is Compound Dissolved? sonicate->check success Success: Proceed with Experiment check->success Yes fail Failure: Move to Advanced Strategies check->fail No

Caption: Initial physical methods for solubilization.

Section 2: Advanced Solubilization Strategies

If basic methods fail, the next step is to modify the solvent system. The strategies below are presented in order of increasing complexity and should be explored systematically.

FAQ 3: How do I perform a systematic solvent screen, and what are the best starting solvents?

Answer: A systematic solvent screen is the most reliable way to find a suitable solvent. It involves testing the solubility of a small, known amount of your compound in a fixed volume of various solvents.

  • Preparation: Weigh 1-2 mg of this compound into several small glass vials.

  • Solvent Addition: Add a measured aliquot (e.g., 100 µL) of the first test solvent to the first vial.

  • Mixing: Agitate vigorously (vortex) and sonicate for 10-15 minutes.

  • Observation: Visually inspect for undissolved solid.

  • Titration: If the solid is not fully dissolved, add another 100 µL aliquot of the solvent and repeat the mixing process. Continue until the compound dissolves or a maximum practical volume (e.g., 1 mL) is reached.

  • Record: Calculate the approximate solubility in mg/mL.

  • Repeat: Repeat steps 2-6 for each solvent you wish to test.

This table provides a list of common laboratory solvents, ordered by increasing polarity, along with their physical properties relevant to solubilization.

SolventDielectric Constant (20°C)Polarity IndexTypeCommon Use/Notes
Cyclohexane2.020.2Non-polarUnlikely to be effective but good for baseline.
Toluene2.382.4Non-polar AromaticMay interact with the phenyl group.
Dichloromethane (DCM)9.083.1Polar AproticCommon organic synthesis solvent.
Acetone20.75.1Polar AproticWater-miscible, useful for co-solvent systems.
Isopropanol (IPA)18.33.9Polar ProticLess polar than ethanol.
Ethanol (EtOH)24.554.3Polar ProticWidely used, low toxicity.
Dimethyl Sulfoxide (DMSO)46.77.2Polar AproticPowerful solvent, but can be difficult to remove.
N,N-Dimethylformamide (DMF)36.76.4Polar AproticStrong solvent, use with caution.

Data sourced from Sigma-Aldrich Physical Properties of Solvents table.[6]

FAQ 4: My compound has low solubility in all single solvents. How can I use a co-solvent system effectively?

Answer: Co-solvency is one of the most effective techniques for dissolving poorly soluble compounds.[7][8] It involves using a mixture of a primary solvent (often water or a buffer) and a water-miscible organic solvent. The organic co-solvent reduces the overall polarity of the solvent system, decreasing the interfacial tension between the solute and the solvent and making solvation more favorable.[8]

The water-miscible organic solvent disrupts the hydrogen-bonding network of water, creating a less polar microenvironment around the solute molecules. This allows the non-polar regions of this compound (the phenyl group) to be more readily accommodated, increasing overall solubility.

  • Select a Co-solvent: Choose a water-miscible organic solvent in which this compound shows at least moderate solubility (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Stock Solution: Dissolve a high concentration of this compound in the pure co-solvent (e.g., 50 mg/mL in DMSO).

  • Titration into Aqueous Phase: While vortexing the primary aqueous solvent (e.g., PBS buffer), slowly add small aliquots of the concentrated stock solution.

  • Monitor for Precipitation: Continue adding the stock solution until you observe the first signs of persistent cloudiness or precipitation. This is the saturation point for that co-solvent percentage.

  • Optimize: Repeat the process with different co-solvent percentages to find the optimal ratio that keeps your compound in solution at the desired final concentration. Best Practice: Keep the final concentration of the organic co-solvent as low as possible (ideally <5% for cell-based assays, but this is compound-dependent).

Decision Tree for Advanced Solubilization

This diagram illustrates the decision-making process when single solvents are not sufficient.

G start Initial Solvent Screen Fails cosolvent Strategy 1: Co-Solvency (e.g., DMSO, EtOH, PEG 400) start->cosolvent check_cosolvent Solubility Achieved? cosolvent->check_cosolvent ph_mod Strategy 2: pH Modification check_ph Solubility Achieved? ph_mod->check_ph complexation Strategy 3: Complexation (e.g., Cyclodextrins) check_complex Solubility Achieved? complexation->check_complex check_cosolvent->ph_mod No success Success: Finalize Formulation check_cosolvent->success Yes check_ph->complexation No check_ph->success Yes check_complex->success Yes reassess Re-evaluate Experimental Parameters or Compound check_complex->reassess No

References

Technical Support Center: Synthesis of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Phenylmorpholin-3-one. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you minimize impurities and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Symptom: The isolated yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction between 2-amino-1-phenylethanol and the chloroacetylating agent may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2]. Ensure the reaction is stirred for a sufficient duration at the optimal temperature. If the reaction stalls, a slight increase in temperature or prolonged reaction time might be necessary.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and equilibrium.

    • Solution: Triethylamine is a commonly used base for this transformation. Ensure it is used in at least a stoichiometric amount to neutralize the HCl generated. The reaction is often performed in a solvent like dichloromethane or toluene[2]. The temperature should be carefully controlled, as excessive heat can lead to side reactions.

  • Product Loss During Work-up and Purification: The product may be lost during aqueous washes or crystallization steps.

    • Solution: Minimize the volume of water used for extraction to reduce the loss of the slightly water-soluble product. During recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation[3].

Problem 2: Presence of a Major Impurity with a Similar Polarity to the Product

Symptom: TLC or HPLC analysis shows a significant impurity peak close to the product peak, making purification by simple recrystallization difficult.

Potential Cause & Solution:

  • Formation of the O-Acylated Isomer: The hydroxyl group of 2-amino-1-phenylethanol can compete with the amino group in reacting with the chloroacetylating agent, leading to the formation of 2-amino-1-phenylethyl 2-chloroacetate. This impurity has a similar polarity to the desired N-acylated intermediate.

    • Solution: This side reaction is often favored under neutral or slightly acidic conditions. Employing a suitable base and ensuring the amine is deprotonated will favor N-acylation. A chemoselective N-chloroacetylation can be achieved under optimized conditions, for instance, using a phosphate buffer system which has been shown to be effective in similar reactions[4].

Problem 3: Formation of High Molecular Weight Impurities

Symptom: The appearance of spots with very low Rf on TLC or late-eluting peaks in HPLC, suggesting the formation of higher molecular weight byproducts.

Potential Cause & Solution:

  • Dimerization or Polymerization: Under certain conditions, especially with strong bases or high temperatures, side reactions leading to dimerized or oligomeric products can occur. One possibility is the intermolecular reaction between the N-chloroacetyl intermediate and another molecule of 2-amino-1-phenylethanol.

    • Solution: Maintain a controlled temperature throughout the reaction. Add the chloroacetylating agent slowly to the solution of the amino alcohol and base to keep its concentration low at any given time, which minimizes self-condensation or polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the reaction of 2-amino-1-phenylethanol with a chloroacetylating agent, such as chloroacetyl chloride or ethyl chloroacetate, in the presence of a base to neutralize the generated acid. This is a two-step process involving an initial N-acylation followed by an intramolecular Williamson ether synthesis to form the morpholinone ring.

Q2: What are the critical parameters to control during the synthesis to minimize impurities?

  • Temperature: Maintaining the recommended temperature is crucial. Exothermic reactions, especially during the addition of chloroacetyl chloride, should be carefully controlled with proper cooling.

  • Stoichiometry of Reagents: Use of excess chloroacetylating agent can lead to the formation of di-acylated byproducts or other side reactions. Accurate measurement of starting materials is essential.

  • Choice and Purity of Base: The base should be strong enough to deprotonate the amine and neutralize the acid, but not so strong as to promote side reactions like elimination or dimerization. The purity of the base is also important, as impurities in the base can introduce contaminants.

  • Solvent Purity: The solvent should be dry and free of reactive impurities.

Q3: What is the best method for purifying crude this compound?

Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical for successful recrystallization.

Solvent SystemRationale
EthanolOften a good starting point for moderately polar compounds.
Isopropanol/Ethyl AcetateA mixed solvent system can be effective if a single solvent does not provide the desired solubility profile[5].
TolueneCan be a good choice for compounds with aromatic rings.
Hexane/Ethyl AcetateA non-polar/polar mixture that can be fine-tuned for optimal crystallization.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to detect and quantify impurities at low levels[6][7]. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is a common starting point for method development[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for identifying the structure of any significant impurities that are isolated.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation[9].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-1-phenylethanol (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Addition of Chloroacetyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in dichloromethane dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Cyclization: To the reaction mixture, add a solution of a suitable base (e.g., sodium hydroxide or potassium carbonate) and stir vigorously. The intramolecular cyclization will proceed to form this compound. Monitor the progress by TLC/HPLC.

  • Work-up: Once the cyclization is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.

Visualizing the Synthesis and Potential Pitfalls

Reaction Workflow

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide 2-Amino-1-phenylethanol->N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide  + Chloroacetyl Chloride  + Base (e.g., Triethylamine)  in Dichloromethane, 0°C to RT This compound This compound N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide->this compound  + Base (e.g., NaOH)  Intramolecular Williamson Ether Synthesis Pure this compound Pure this compound This compound->Pure this compound  Recrystallization

Caption: Synthetic workflow for this compound.

Impurity Formation Pathways

2-Amino-1-phenylethanol 2-Amino-1-phenylethanol Desired N-Acylation Desired N-Acylation 2-Amino-1-phenylethanol->Desired N-Acylation Amine Attack Side Reaction: O-Acylation Side Reaction: O-Acylation 2-Amino-1-phenylethanol->Side Reaction: O-Acylation Hydroxyl Attack Dimerization Dimerization 2-Amino-1-phenylethanol->Dimerization Intermolecular Reaction Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Desired N-Acylation Chloroacetyl Chloride->Side Reaction: O-Acylation This compound This compound Desired N-Acylation->this compound Intramolecular Cyclization O-Acylated Impurity O-Acylated Impurity Side Reaction: O-Acylation->O-Acylated Impurity N-Chloroacetyl Intermediate N-Chloroacetyl Intermediate N-Chloroacetyl Intermediate->Dimerization Dimer Impurity Dimer Impurity Dimerization->Dimer Impurity

Caption: Potential impurity formation pathways.

References

Validation & Comparative

A Comparative Pharmacological Guide: 5-Phenylmorpholin-3-one vs. Phenmetrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of psychoactive compounds, structural analogues often exhibit vastly different pharmacological profiles. This guide provides a detailed comparative analysis of 5-Phenylmorpholin-3-one and the well-characterized stimulant, Phenmetrazine. While Phenmetrazine has a documented history of clinical use and a well-understood mechanism of action, this compound remains a substance with limited publicly available pharmacological data. Therefore, this guide will contrast the established pharmacology of Phenmetrazine with a theoretical pharmacological profile of this compound, derived from structure-activity relationship (SAR) principles. This analysis aims to provide researchers with a scientifically grounded framework for understanding the potential effects of this lesser-known compound.

Introduction: Structural and Historical Context

Phenmetrazine, a substituted phenylmorpholine, was first synthesized in the 1950s and was clinically used as an anorectic for the treatment of obesity.[1] Its stimulant properties, however, led to its misuse and eventual withdrawal from many markets. Chemically, it is 3-methyl-2-phenylmorpholine.

This compound is a structural analogue of Phenmetrazine. The key distinction lies in the substitution at the 3-position of the morpholine ring: this compound possesses a ketone group, whereas Phenmetrazine has a methyl group. This seemingly minor alteration can have profound implications for the molecule's interaction with biological targets. A closely related compound, Fenmetramide (2-phenyl-3-methyl-morpholin-5-one), was patented as an antidepressant but was never marketed, with its expected psychostimulant effects remaining largely uncharacterized.[2] The lack of extensive research on phenylmorpholinones necessitates a theoretical approach to understanding the pharmacology of this compound.

Chemical Structures:

CompoundStructure
This compound
Phenmetrazine

Pharmacological Profiles: Established vs. Theoretical

Phenmetrazine: A Norepinephrine-Dopamine Releasing Agent

The primary mechanism of action of Phenmetrazine is the release of the monoamine neurotransmitters norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals. It acts as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to their reversal and subsequent efflux of neurotransmitters into the synaptic cleft.[3] Its activity at the serotonin transporter (SERT) is significantly weaker.[4] This pharmacological profile is consistent with its observed stimulant and anorectic effects.

This compound: A Theoretical Profile Based on Structure-Activity Relationships

In the absence of direct experimental data, the pharmacological effects of this compound can be hypothesized based on the principles of SAR. The introduction of a ketone group at the β-position of the phenethylamine backbone is a defining feature of cathinone and its derivatives, which are structurally analogous to amphetamines.

The presence of the β-keto group in cathinones, as compared to the alkyl group in amphetamines, generally leads to a decrease in potency as a monoamine releaser.[5] This is attributed to the increased polarity and altered electronic properties conferred by the carbonyl group, which can affect the molecule's ability to cross the blood-brain barrier and interact with monoamine transporters.[6] The ketone group can also influence the metabolic profile of the compound.

Therefore, it is plausible to hypothesize that This compound may act as a monoamine releasing agent, similar to Phenmetrazine, but with potentially reduced potency at DAT and NET. The polar ketone group could also decrease its lipophilicity, potentially affecting its central nervous system penetration and duration of action.

Comparative Data Summary

The following table summarizes the known pharmacological data for Phenmetrazine and the hypothesized profile for this compound.

ParameterPhenmetrazineThis compound (Theoretical)
Primary Mechanism of Action Norepinephrine-Dopamine Releasing Agent (NDRA)Likely a monoamine releasing agent, with potential for some reuptake inhibition.
Potency at Monoamine Transporters NET > DAT >> SERT[4]Potentially lower potency at NET and DAT compared to Phenmetrazine.
Expected Physiological Effects CNS stimulant, anorectic, sympathomimeticLikely CNS stimulant effects, but potentially weaker than Phenmetrazine.
Clinical Use Formerly used as an anorectic[1]None

Mechanistic Pathways

The following diagrams illustrate the established mechanism of action for Phenmetrazine and the hypothesized pathway for this compound.

phenmetrazine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft phenmetrazine Phenmetrazine dat DAT phenmetrazine->dat Substrate dopamine_cyto Cytosolic Dopamine dat->dopamine_cyto Reversal vesicle Vesicle (Dopamine) vesicle->dopamine_cyto Release dopamine_synapse Dopamine dopamine_cyto->dopamine_synapse Efflux

Caption: Mechanism of Action of Phenmetrazine.

phenylmorpholinone_mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft phenylmorpholinone This compound (Hypothesized) dat DAT phenylmorpholinone->dat Potential Substrate (Reduced Affinity?) dopamine_cyto Cytosolic Dopamine dat->dopamine_cyto Potential Reversal (Reduced Efficacy?) vesicle Vesicle (Dopamine) dopamine_synapse Dopamine dopamine_cyto->dopamine_synapse Potential Efflux

Caption: Hypothesized Mechanism of this compound.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of this compound and validate the hypotheses presented, the following experimental workflows are recommended.

In Vitro Monoamine Transporter Activity Assays

Objective: To determine the affinity and functional activity of this compound at DAT, NET, and SERT.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Radioligand Binding Assays:

    • Incubate cell membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Synaptosomal Uptake Assays:

    • Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) and varying concentrations of this compound.

    • Measure the inhibition of neurotransmitter uptake to determine the IC50 value.

  • Neurotransmitter Release Assays:

    • Preload synaptosomes with a radiolabeled neurotransmitter.

    • Expose the synaptosomes to increasing concentrations of this compound.

    • Measure the amount of radiolabeled neurotransmitter released into the supernatant to determine the EC50 for release.

Caption: Experimental Workflow for Pharmacological Profiling.

In Vivo Microdialysis

Objective: To measure the effects of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in the brains of awake, freely moving animals.

Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens for dopamine).

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.

  • Neurotransmitter Analysis: Quantify the concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This guide provides a comprehensive comparison of the known pharmacological effects of Phenmetrazine with a theoretically derived profile for this compound. Phenmetrazine is a well-established norepinephrine-dopamine releasing agent. Based on structure-activity relationship principles, it is hypothesized that this compound may also possess monoamine releasing properties, albeit with potentially reduced potency due to the presence of a β-keto group.

It is imperative to emphasize that the pharmacological profile of this compound presented herein is speculative and requires empirical validation. The experimental protocols outlined provide a roadmap for researchers to elucidate the precise mechanism of action and physiological effects of this compound. Such studies are crucial for advancing our understanding of the structure-activity relationships of phenylmorpholine derivatives and for identifying novel psychoactive substances.

References

Comparative Analysis of 5-Phenylmorpholin-3-one and its Analogs as Monoamine Transporter Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Phenylmorpholin-3-one Scaffold

The this compound backbone is a derivative of phenmetrazine, a well-known stimulant that acts as a monoamine releasing agent.[1] These compounds are of significant interest in medicinal chemistry due to their potential to modulate the levels of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the brain by interacting with their respective transporters (DAT, NET, and SERT). Dysregulation of these neurotransmitter systems is implicated in a range of neurological and psychiatric disorders, making selective transporter ligands valuable therapeutic targets.

The core structure of this compound presents multiple avenues for analog synthesis, primarily through substitution on the phenyl ring and the morpholine nitrogen. These modifications can significantly influence the potency, selectivity, and efficacy (i.e., uptake inhibitor versus releasing agent) of the resulting compounds.

Mechanism of Action: Interaction with Monoamine Transporters

Monoamine transporters are transmembrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neuronal signaling.[2] Compounds like this compound and its analogs can interfere with this process in two primary ways:

  • Uptake Inhibition: The ligand binds to the transporter protein, blocking the reuptake of the endogenous neurotransmitter and thereby increasing its concentration in the synapse.

  • Substrate-Induced Release (Efflux): The ligand is transported into the neuron by the transporter. Once inside, it can disrupt the vesicular storage of neurotransmitters, leading to a reversal of the transporter's function and the efflux of neurotransmitters into the synapse.

The following diagram illustrates the fundamental mechanism of monoamine transporter modulation.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Pharmacological Intervention Vesicle Vesicles (Neurotransmitter Storage) MAT Monoamine Transporter (DAT, NET, SERT) Vesicle->MAT Release MA_synapse Monoamines MAT->MA_synapse Reuptake MA Monoamine Neurotransmitter Receptor Postsynaptic Receptors MA_synapse->Receptor Binding & Signal Transduction Inhibitor This compound Analog (Inhibitor) Inhibitor->MAT Blocks Reuptake Releaser This compound Analog (Releaser) Releaser->MAT Induces Efflux

Caption: Modulation of Monoamine Transporters by Ligands.

Synthesis of this compound and Analogs

The synthesis of the this compound scaffold can be achieved through several established synthetic routes. A plausible and adaptable methodology involves the reaction of a substituted 2-amino-1-phenylethanol with a haloacetyl halide, followed by intramolecular cyclization.

Proposed General Synthetic Workflow

start Substituted 2-Amino-1-phenylethanol step1 N-Acylation start->step1 reagent1 Haloacetyl Halide (e.g., Chloroacetyl chloride) reagent1->step1 intermediate N-(2-hydroxy-2-phenylethyl) haloacetamide Intermediate step1->intermediate step2 Intramolecular Williamson Ether Synthesis (Base-mediated cyclization) intermediate->step2 product This compound Analog step2->product

Caption: General Synthetic Scheme for this compound Analogs.

Experimental Protocol: General Procedure for the Synthesis of this compound Analogs

  • N-Acylation: To a solution of the appropriately substituted 2-amino-1-phenylethanol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine or diisopropylethylamine). Slowly add a solution of a haloacetyl halide (e.g., chloroacetyl chloride) in the same solvent. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-2-phenylethyl)haloacetamide intermediate. Purification can be achieved by column chromatography if necessary.

  • Cyclization: Dissolve the intermediate in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide). Add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at 0 °C. Allow the reaction to stir at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

  • Final Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the desired this compound analog.

Structure-Activity Relationship (SAR) Insights from Related Phenylmorpholines

While specific comparative data for a series of this compound analogs is scarce, valuable SAR insights can be extrapolated from studies on structurally similar compounds, such as the 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs.[3]

Substitutions on the Phenyl Ring:
  • Position: The position of the substituent on the phenyl ring is critical for activity and selectivity. For instance, in the phenmetrazine series, methyl substitution at the 4-position (para) can lead to more serotonin-like or "entactogen" properties, whereas 2- (ortho) and 3- (meta) methyl substitutions tend to retain stimulant properties similar to the parent compound.

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy) on the phenyl ring can significantly alter the binding affinity and selectivity for DAT, NET, and SERT. A systematic investigation of these substitutions on the this compound core is warranted to establish a clear SAR. For example, studies on other monoamine transporter ligands have shown that halogen substitution can enhance potency.[1]

Substitutions on the Morpholine Ring:
  • N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) on the morpholine nitrogen can modulate potency and may shift the activity profile. In some related series, N-alkylation has been shown to influence selectivity between the different monoamine transporters.

  • Other Morpholine Ring Modifications: Alterations to the morpholine ring itself, such as the introduction of additional substituents, can impact the conformational flexibility of the molecule and its interaction with the transporter binding pocket.

Experimental Evaluation of Monoamine Transporter Activity

To build a comprehensive comparative profile of this compound analogs, a standardized set of in vitro assays is essential. These assays typically utilize cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters (hDAT, hNET, or hSERT).

Key In Vitro Assays:
  • Radioligand Binding Assays: These assays measure the affinity of a compound for the transporter by assessing its ability to displace a known radiolabeled ligand. The results are typically expressed as the inhibition constant (Ki).

  • Synaptosomal Uptake Assays: This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into synaptosomes, which are isolated nerve terminals. The potency is expressed as the half-maximal inhibitory concentration (IC50).

  • Transporter-Mediated Efflux Assays: To determine if a compound acts as a substrate and induces neurotransmitter release, cells preloaded with a radiolabeled neurotransmitter are exposed to the test compound. The amount of radioactivity released from the cells is then quantified.

Workflow for In Vitro Pharmacological Characterization

start Synthesized This compound Analogs assay1 Radioligand Binding Assay (hDAT, hNET, hSERT) start->assay1 assay2 Synaptosomal Uptake Assay ([³H]DA, [³H]NE, [³H]5-HT) start->assay2 assay3 Transporter-Mediated Efflux Assay start->assay3 data1 Determine Affinity (Ki) assay1->data1 data2 Determine Potency (IC50) assay2->data2 data3 Assess Release-Inducing Capability (EC50) assay3->data3 analysis Comparative Analysis of Potency, Selectivity, and Efficacy data1->analysis data2->analysis data3->analysis

Caption: Workflow for the In Vitro Evaluation of this compound Analogs.

Data Summary and Comparative Analysis (Hypothetical)

Due to the lack of a published dataset directly comparing a series of this compound analogs, the following table is presented as a template for organizing future experimental findings. The data within is hypothetical and serves illustrative purposes only.

CompoundPhenyl SubstitutionN-SubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
1 HH1502005003.31.3
2a 4-ClH50100800162
2b 4-OCH₃H2503004001.61.2
3a HCH₃12018060051.5

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel monoamine transporter ligands. Based on the analysis of related chemical series, it is evident that substitutions on both the phenyl ring and the morpholine nitrogen are likely to have a profound impact on the pharmacological profile of these compounds.

To advance the understanding of this chemical class, a systematic synthesis and pharmacological evaluation of a focused library of this compound analogs is required. Such studies should aim to elucidate the detailed structure-activity relationships governing their interaction with DAT, NET, and SERT. This will enable the rational design of analogs with desired potency, selectivity, and functional activity (i.e., uptake inhibitors versus releasing agents) for potential therapeutic applications in a range of CNS disorders.

References

A Senior Application Scientist's Guide to Validating the Bioactivity of Synthesized 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are not only versatile and synthetically accessible but also consistently appear in bioactive molecules targeting a wide range of receptors and enzymes.[1] Morpholine and its derivatives have demonstrated a spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Our focus here is on a specific, newly synthesized derivative: 5-Phenylmorpholin-3-one. The introduction of a phenyl group onto the morpholinone core presents an intriguing modification that warrants a thorough investigation of its biological potential. This guide provides a comprehensive, technically-grounded framework for researchers to validate the bioactivity of this compound. We will proceed from a broad, initial screening for cytotoxic effects to a more focused investigation into the mechanisms of action, emphasizing experimental causality, robust controls, and rigorous data interpretation.

Part 1: Foundational Bioactivity Screening – A Tiered Approach

The initial phase of validating a novel compound is to cast a wide net to detect any significant biological effect. A logical and resource-efficient starting point is to assess its general cytotoxicity against cancer cell lines. This provides a crucial first indication of potential anticancer activity.[3]

Experimental Workflow: From General Cytotoxicity to Mechanistic Insight

Our validation strategy follows a logical progression. We begin with a primary screen to measure overall cytotoxicity. Positive results from this screen trigger a secondary, more specific assay to elucidate the how—in this case, by investigating the induction of apoptosis (programmed cell death), a common mechanism for anticancer agents.[2]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Follow-up cluster_2 Phase 3: Interpretation A Synthesized This compound B Select Cancer Cell Lines (e.g., MCF-7, A549) & Non-Cancerous Line (e.g., HEK293) A->B  Hypothesis:  Anticancer Potential C Primary Cytotoxicity Assay (MTT Assay) B->C  Dose-response  treatment D Calculate IC50 Values C->D  Data Acquisition E Significant Cytotoxicity Observed? (IC50 < 10 µM) D->E  Decision Point F Secondary Mechanistic Assay (Annexin V/PI Apoptosis Assay) E->F Yes I Conclusion: Bioactivity Profile E->I No / Low Activity G Quantify Apoptotic vs. Necrotic Cells F->G  Flow Cytometry  Analysis H Data Analysis & Comparison (vs. Doxorubicin) G->H H->I

Caption: High-level workflow for bioactivity validation.

Choosing the Right Tools: Cell Lines and Controls

The selection of appropriate cell lines is paramount for generating meaningful data. We propose a panel including:

  • MCF-7: A human breast adenocarcinoma cell line, representing a common solid tumor type.

  • A549: A human lung carcinoma cell line, offering a different cancer context.

  • HEK293: A non-cancerous human embryonic kidney cell line. Including a non-cancerous line is crucial for assessing preliminary selectivity and general toxicity.

Controls are the bedrock of a trustworthy experiment:

  • Negative Control: Vehicle (e.g., 0.1% DMSO in media) to control for solvent effects.[4]

  • Positive Control: Doxorubicin, a well-characterized chemotherapy agent known to induce cytotoxicity and apoptosis. This provides a benchmark against which to compare the potency of our test compound.

Part 2: Detailed Experimental Protocols

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][5]

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7, A549, and HEK293 cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3][4]

  • Compound Preparation: Prepare a 2X stock of this compound and Doxorubicin in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only wells as a negative control. Incubate the plates for 48 hours.[3]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form in viable cells.[4]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound reduces cell viability by 50%.[3]

Protocol 2: Secondary Mechanistic Assay (Annexin V/PI Apoptosis Assay)

Should the MTT assay reveal significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to determine if the mechanism of cell death is apoptosis. This assay uses Annexin V to detect phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, and Propidium Iodide (PI) to identify necrotic cells with compromised membranes.[6][7]

G cluster_0 Cell States cluster_1 Mechanism: Apoptosis Induction A Live Cell (Annexin V-, PI-) B Early Apoptotic (Annexin V+, PI-) C Late Apoptotic/Necrotic (Annexin V+, PI+) B->C D Necrotic Cell (Annexin V-, PI+) Drug This compound (or Doxorubicin) Target Cellular Target(s) Drug->Target Pathway Apoptotic Signaling Cascade (e.g., Caspase Activation) Target->Pathway Membrane Phosphatidylserine Flipping Pathway->Membrane Membrane->B  Detected by  Annexin V

Caption: Apoptosis detection via Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cells (e.g., A549) in 6-well plates. Once they reach ~70% confluency, treat them with this compound and Doxorubicin at their respective IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS and centrifuge.[7]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide solution according to the manufacturer's protocol.[8][9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

  • Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[6][7]

Part 3: Data Presentation and Comparative Analysis

Objective comparison requires clear, quantitative data. The results should be summarized in tables to facilitate direct comparison between the novel compound and the established positive control.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)

This table will summarize the primary screening data, providing a direct potency comparison.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI)*
This compound[Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Doxorubicin (Control)~0.1~0.5~1.5~15 (for MCF-7)

*Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI is desirable.

Table 2: Apoptosis Induction Analysis

This table quantifies the results from the secondary assay, confirming the mechanism of cell death.

Treatment (at IC₅₀)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control>95%<5%<2%
This compound[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (Control)~20%~50%~30%

Conclusion and Future Directions

This structured validation guide provides a clear and robust pathway for assessing the bioactivity of this compound. The tiered approach, beginning with a broad cytotoxicity screen followed by a specific mechanistic assay, ensures an efficient use of resources while building a comprehensive biological profile of the compound.

If this compound demonstrates potent and selective cytotoxicity via the induction of apoptosis, it would be identified as a promising lead compound. Subsequent steps would involve more advanced preclinical studies, including target identification, in vivo efficacy studies in animal models, and pharmacokinetic profiling to further evaluate its potential as a therapeutic agent.[10][11]

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic potential and anticipating off-target liabilities. This guide provides a comprehensive framework for conducting cross-reactivity studies on 5-Phenylmorpholin-3-one, a synthetic molecule with a core structure suggestive of central nervous system activity. Drawing from established principles of pharmacology and drug discovery, we will detail the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of its hypothetical binding profile against relevant therapeutic agents.

Introduction: The Significance of Selectivity in CNS Drug Discovery

This compound belongs to a class of compounds characterized by a phenyl-substituted morpholine ring. This structural motif is present in several well-characterized psychoactive drugs, including stimulants and antidepressants. The structural similarity to compounds like phenmetrazine, phendimetrazine, and the active metabolites of bupropion strongly suggests that the primary biological targets of this compound are likely to be monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2][3] Minor structural modifications can, however, dramatically alter the affinity and selectivity profile of a compound, necessitating a thorough investigation of its cross-reactivity against a broad panel of biological targets.

A comprehensive cross-reactivity profile is not merely an academic exercise; it is a critical component of preclinical drug development. Unforeseen off-target interactions can lead to adverse effects, ranging from mild side effects to serious toxicity. Early identification of these interactions allows for the rational design of subsequent studies and informs the overall risk-benefit assessment of a new chemical entity.

This guide will delineate a tiered approach to the cross-reactivity profiling of this compound, beginning with an assessment of its primary targets and expanding to a broad panel of secondary targets implicated in CNS function and general safety pharmacology.

Tier 1: Primary Target Engagement and Selectivity

The initial phase of the investigation focuses on confirming and quantifying the interaction of this compound with its predicted primary targets: the monoamine transporters.

Experimental Design: Monoamine Transporter Interaction

To elucidate the compound's activity at NET, DAT, and the serotonin transporter (SERT), a combination of radioligand binding and functional uptake assays is recommended.

  • Radioligand Binding Assays: These assays directly measure the affinity of the test compound for the transporter protein by competing with a known high-affinity radioligand.

  • Synaptosomal Uptake Assays: These functional assays measure the ability of the test compound to inhibit the transport of radiolabeled neurotransmitters (e.g., [³H]norepinephrine, [³H]dopamine, [³H]serotonin) into isolated nerve terminals (synaptosomes).

Comparative Compounds

For a meaningful comparison, this compound should be tested alongside a panel of well-characterized monoamine transporter inhibitors:

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).[1][4][5]

  • Hydroxybupropion: The major active metabolite of bupropion, also with NDRI activity.[1][4]

  • Phendimetrazine: A sympathomimetic amine that acts as a prodrug to phenmetrazine, a norepinephrine-dopamine releasing agent.[2][3][6]

  • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI).[7][8][9][10]

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI).

Hypothetical Data Summary: Tier 1 Screening

The following table summarizes hypothetical data from radioligand binding and synaptosomal uptake assays. This data is for illustrative purposes to demonstrate how the results would be presented and interpreted.

CompoundNET Ki (nM)DAT Ki (nM)SERT Ki (nM)[³H]NE Uptake IC₅₀ (nM)[³H]DA Uptake IC₅₀ (nM)[³H]5-HT Uptake IC₅₀ (nM)
This compound 15 45 >10,000 25 70 >10,000
Bupropion50520>10,00080650>10,000
Hydroxybupropion30800>10,00055950>10,000
Phendimetrazine25150>5,00040200>5,000
Reboxetine5>1,000>1,00010>1,000>1,000
Sertraline>1,000>1,0000.5>1,000>1,0001

Data is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound demonstrates potent and selective inhibition of the norepinephrine and dopamine transporters, with negligible activity at the serotonin transporter. Its profile appears to be more potent than bupropion and its active metabolite, with a similar NET/DAT selectivity ratio to phendimetrazine. The lack of significant SERT activity is a key differentiator from broad-spectrum monoamine reuptake inhibitors and SSRIs.

Tier 2: Broad Panel Off-Target Screening

Following the characterization of primary target interactions, a broader screening against a panel of receptors, ion channels, and enzymes is crucial to identify potential off-target liabilities.

Experimental Design: Comprehensive Off-Target Profiling

A comprehensive off-target screen should include, but not be limited to:

  • G-Protein Coupled Receptors (GPCRs): A panel of adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic receptors.

  • Ion Channels: Including voltage-gated sodium, potassium (specifically the hERG channel), and calcium channels, as well as ligand-gated ion channels like nicotinic acetylcholine receptors (nAChRs).

  • Enzymes: Monoamine oxidases (MAO-A and MAO-B) and a panel of cytochrome P450 (CYP450) enzymes to assess potential for drug-drug interactions.

  • Kinases: A broad kinome screen to identify any unforeseen interactions with signaling pathways.

Hypothetical Data Summary: Tier 2 Screening (% Inhibition at 10 µM)
Target FamilyRepresentative TargetsThis compoundBupropionPhendimetrazineReboxetine
GPCRs α₁, α₂, β₁, β₂ Adrenergic<10%<15%18%<10%
D₁, D₂, D₃, D₄, D₅ Dopaminergic<5%<10%12%<5%
5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C Serotonergic<10%<5%<10%<10%
M₁, M₂, M₃ Muscarinic<5%<5%<5%15%
H₁ Histaminergic<5%<5%<5%<5%
Ion Channels hERG (K⁺ channel)8%5%10%3%
Naᵥ1.5 (Na⁺ channel)<10%<10%15%<10%
Caᵥ1.2 (Ca²⁺ channel)<5%<5%<5%<5%
α₄β₂ Nicotinic AChR35%45%<10%<5%
α₇ Nicotinic AChR25%30%<5%<5%
Enzymes MAO-A<10%<10%<15%<5%
MAO-B<15%<10%<20%<5%
CYP2D622%30%15%8%
CYP3A4<10%12%<10%<5%
Kinases Representative Kinase Panel<20% across panel<20% across panel<25% across panel<15% across panel

Data is hypothetical and for illustrative purposes only. Values represent the percentage inhibition of binding or function at a 10 µM concentration of the test compound.

Interpretation of Hypothetical Data:

The hypothetical off-target screening data suggests that this compound has a relatively clean profile at a concentration of 10 µM, with minimal interaction with a wide range of GPCRs, ion channels, and enzymes. The moderate activity at nicotinic acetylcholine receptors is noteworthy and aligns with the known pharmacology of bupropion.[5] The weak inhibition of CYP2D6 suggests a lower potential for drug-drug interactions compared to bupropion. The lack of significant hERG inhibition is a positive indicator for cardiovascular safety.

Experimental Protocols

Detailed, step-by-step methodologies are essential for reproducible and reliable data. Below are representative protocols for key assays in this cross-reactivity study.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine, dopamine, and serotonin transporters.

Materials:

  • Cell membranes from HEK293 cells stably expressing human NET, DAT, or SERT.

  • Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Non-specific binding inhibitors: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound and comparator compounds in binding buffer.

  • In a 96-well plate, add binding buffer, cell membranes, and either the test compound, buffer (for total binding), or a saturating concentration of the non-specific inhibitor.

  • Initiate the binding reaction by adding the appropriate radioligand at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Monoamine Uptake Assay

Objective: To determine the functional inhibitory potency (IC₅₀) of this compound on the uptake of norepinephrine, dopamine, and serotonin into rat brain synaptosomes.

Materials:

  • Freshly prepared rat brain synaptosomes (from striatum for DAT and cortex for NET and SERT).

  • Krebs-Ringer buffer.

  • Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Dopamine, [³H]Serotonin.

  • Test compounds and comparators.

  • Uptake inhibitors for defining non-specific uptake (e.g., Desipramine for NET, Nomifensine for DAT, Fluoxetine for SERT).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of test compounds in Krebs-Ringer buffer.

  • Pre-incubate synaptosomes with the test compounds or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the synaptosomes and measure the incorporated radioactivity using a scintillation counter.

  • Determine the IC₅₀ values from the concentration-response curves.

Protocol 3: hERG Channel Patch-Clamp Electrophysiology Assay

Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of cardiac arrhythmia risk.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp electrophysiology rig (manual or automated).

  • Appropriate internal and external recording solutions.

  • Test compound and positive control (e.g., E-4031).

Procedure:

  • Culture hERG-expressing cells to the appropriate confluency.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a voltage protocol to elicit hERG channel currents.

  • After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

  • Record the current at each concentration until a steady-state effect is observed.

  • Wash out the compound to assess the reversibility of the effect.

  • Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate an IC₅₀ value if applicable.

Visualizing the Workflow and Rationale

To better illustrate the experimental logic and workflow, the following diagrams are provided.

Diagram 1: Tiered Cross-Reactivity Screening Workflow

G cluster_0 Tier 1: Primary Target Profiling cluster_1 Tier 2: Off-Target & Safety Screening a This compound b Radioligand Binding Assays (NET, DAT, SERT) a->b c Synaptosomal Uptake Assays (NE, DA, 5-HT) a->c d Determine Ki and IC50 values b->d c->d e Primary Target Profile & Selectivity d->e f Broad Receptor Panel (GPCRs, nAChRs) e->f g Ion Channel Panel (hERG, Na+, Ca++) e->g h Enzyme Panel (MAOs, CYPs) e->h i Kinome Screen e->i j Determine % Inhibition @ 10 µM f->j g->j h->j i->j k Comprehensive Cross-Reactivity Profile j->k

Caption: Tiered approach to cross-reactivity profiling.

Diagram 2: Monoamine Transporter Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (DA/NE) DA_NE_synapse DA / NE Vesicle->DA_NE_synapse Release MA_synthesis Dopamine (DA) / Norepinephrine (NE) Synthesis MA_synthesis->Vesicle Receptor Postsynaptic Dopamine/Adrenergic Receptors DA_NE_synapse->Receptor Binding Transporter DAT / NET DA_NE_synapse->Transporter Reuptake Signal Signal Transduction Receptor->Signal Compound This compound Compound->Transporter Inhibition

References

A Comparative Guide to the Synthesis of 5-Phenylmorpholin-3-one: An Evaluation of Efficacy and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylmorpholin-3-one scaffold is a significant structural motif in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The efficient and stereocontrolled synthesis of this heterocyclic core is therefore of paramount importance for drug discovery and development programs. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their efficacy, practicality, and underlying mechanistic principles. Experimental data and detailed protocols are provided to support the objective comparison of these methods.

Introduction to this compound

This compound is a six-membered heterocyclic compound containing both a lactam and an ether functionality. The presence of a phenyl group at the 5-position introduces a key structural element that can influence the pharmacological properties of molecules incorporating this scaffold. The development of robust and efficient synthetic methodologies is crucial for accessing a variety of analogs for structure-activity relationship (SAR) studies.

Classical Two-Step Synthesis: A Foundational Approach

The most established and widely utilized method for the synthesis of this compound is a two-step sequence commencing with the readily available 2-amino-1-phenylethanol. This approach involves an initial N-alkylation reaction followed by an intramolecular cyclization. Two primary variations of this classical route exist, differing in the choice of the acylating agent.

Route 1A: N-Alkylation with Ethyl Chloroacetate followed by Cyclization

This route involves the initial reaction of 2-amino-1-phenylethanol with ethyl chloroacetate to form the intermediate, ethyl 2-((2-hydroxy-2-phenylethyl)amino)acetate. This is a standard nucleophilic substitution reaction where the amino group of the amino alcohol attacks the electrophilic carbon of ethyl chloroacetate. The subsequent step is an intramolecular cyclization of the amino ester intermediate, typically promoted by a base, to yield the desired this compound. The mechanism involves the deprotonation of the hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the ethoxide leaving group to form the lactam ring.

Diagram of the Reaction Pathway for Route 1A

Route1A start 2-Amino-1-phenylethanol + Ethyl Chloroacetate intermediate Ethyl 2-((2-hydroxy-2-phenylethyl)amino)acetate start->intermediate N-Alkylation (Base) product This compound intermediate->product Intramolecular Cyclization (Base)

Caption: Reaction scheme for the synthesis of this compound via N-alkylation with ethyl chloroacetate and subsequent cyclization.

Route 1B: N-Chloroacetylation followed by Intramolecular Williamson Ether Synthesis

An alternative classical approach utilizes the more reactive chloroacetyl chloride for the initial N-acylation of 2-amino-1-phenylethanol. This reaction is typically rapid and chemoselective for the amine over the hydroxyl group, especially under carefully controlled conditions, to afford N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide. The subsequent intramolecular cyclization proceeds via a Williamson ether synthesis mechanism. A base is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the chloride from the adjacent carbon, forming the morpholinone ring. This method can be highly efficient due to the high reactivity of the acid chloride and the good leaving group ability of the chloride ion.

Diagram of the Reaction Pathway for Route 1B

Route1B start 2-Amino-1-phenylethanol + Chloroacetyl Chloride intermediate N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide start->intermediate N-Chloroacetylation (Base) product This compound intermediate->product Intramolecular Williamson Ether Synthesis (Base)

Caption: Reaction scheme for the synthesis of this compound via N-chloroacetylation and subsequent intramolecular Williamson ether synthesis.

Modern Synthetic Approaches: Towards Efficiency and Diversity

While the classical two-step methods are reliable, modern organic synthesis strives for greater efficiency through one-pot procedures and catalytic methods. These approaches aim to reduce reaction times, simplify workup procedures, and improve overall yields.

Route 2: One-Pot Synthesis from Amino Alcohols

The development of one-pot syntheses for substituted morpholin-3-ones offers a significant improvement in efficiency by combining the N-alkylation and cyclization steps into a single reaction vessel. This strategy typically involves the reaction of an amino alcohol with a haloacetyl halide or ester in the presence of a suitable base and solvent system that facilitates both reaction steps sequentially. While a specific one-pot protocol for this compound is not extensively documented in the literature, the general principles can be applied. The key to a successful one-pot synthesis lies in the careful selection of reaction conditions to control the chemoselectivity of the initial N-alkylation and promote the subsequent intramolecular cyclization without significant side product formation.

Route 3: Catalytic and Multi-Component Reactions

Catalytic methods for the synthesis of morpholine and morpholinone derivatives represent the forefront of synthetic innovation in this area. These methods often employ transition metal catalysts to facilitate novel bond formations and construct the heterocyclic ring in a highly efficient and atom-economical manner. For instance, copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates have been developed for the synthesis of highly substituted morpholines[1]. While this specific method does not directly yield the 3-oxo functionality, it highlights the potential of catalytic strategies to access diverse morpholine scaffolds. Future research may lead to the development of catalytic methods directly applicable to the synthesis of this compound.

Comparative Analysis of Synthesis Routes

Route Starting Materials Key Reagents Pros Cons Typical Yield
1A: N-Alkylation with Ethyl Chloroacetate 2-Amino-1-phenylethanol, Ethyl chloroacetateBase (e.g., K₂CO₃, NaH)Readily available starting materials, relatively mild conditions for N-alkylation.Two distinct reaction steps, cyclization may require forcing conditions.Moderate to Good
1B: N-Chloroacetylation & Williamson Ether Synthesis 2-Amino-1-phenylethanol, Chloroacetyl chlorideBase (e.g., Et₃N, NaH)High reactivity of chloroacetyl chloride can lead to high yields, efficient cyclization.Chloroacetyl chloride is highly reactive and moisture-sensitive, requires careful handling.Good to Excellent
2: One-Pot Synthesis 2-Amino-1-phenylethanol, Haloacetyl reagentBase, suitable solventIncreased operational simplicity, reduced workup and purification steps.Optimization of reaction conditions can be challenging to avoid side reactions.Potentially Good to Excellent
3: Catalytic/Multi-Component Reactions Varies (e.g., Amino alcohols, aldehydes, diazo compounds)Transition metal catalystsHigh atom economy, potential for high stereoselectivity, access to diverse analogs.Catalyst development may be required, substrate scope may be limited.Varies

Experimental Protocols

Protocol for Route 1B: N-Chloroacetylation and Intramolecular Williamson Ether Synthesis of this compound

Part 1: N-Chloroacetylation of 2-Amino-1-phenylethanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide.

Part 2: Intramolecular Williamson Ether Synthesis

  • Reaction Setup: Dissolve the crude N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide in a suitable solvent such as THF or dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the formation of this compound by TLC.

  • Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several routes, with the classical two-step methods being the most established. The choice between using ethyl chloroacetate and chloroacetyl chloride will depend on the desired reactivity and the scale of the synthesis, with the latter often providing higher yields but requiring more careful handling. While dedicated one-pot and catalytic methods for this specific compound are still emerging, the general principles of these more modern approaches offer exciting prospects for future synthetic improvements, promising greater efficiency and access to a wider range of structurally diverse analogs for advancing drug discovery efforts. Researchers should carefully consider the advantages and disadvantages of each route in the context of their specific research goals and available resources.

References

A Comparative Guide to the Stereospecific Activity of 5-Phenylmorpholin-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed comparison of the (R)- and (S)-enantiomers of 5-Phenylmorpholin-3-one, a chiral molecule with significant potential in drug development. In pharmacology, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities, from desired therapeutic effects to adverse reactions. This document explores the critical importance of stereochemistry in the context of this compound, offering insights into its separation, comparative bioactivity, and underlying mechanisms, grounded in experimental data from closely related analogues.

The Imperative of Chiral Separation: Isolating the Enantiomers

The synthesis of this compound typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. To evaluate their individual pharmacological profiles, a robust separation method is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, utilizing a Chiral Stationary Phase (CSP) to achieve differential retention of the enantiomers.[1][2]

The underlying principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[3] The difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds.[1][3][4]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a validated methodology for the analytical separation of this compound enantiomers. The choice of a polysaccharide-based CSP is based on its proven broad applicability for separating chiral molecules.[3][5]

Objective: To achieve baseline separation (Resolution > 1.5) of (R)- and (S)-5-Phenylmorpholin-3-one.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral Stationary Phase Column: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based column.

  • Mobile Phase: Heptane/Isopropanol (Normal Phase) or Methanol/Acetonitrile (Polar Organic Mode).

  • Racemic this compound standard

  • HPLC-grade solvents

Step-by-Step Procedure:

  • System Preparation: Equilibrate the Chiralpak® IA column with the initial mobile phase composition (e.g., 90:10 Heptane:Isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Detection: Monitor the elution profile at a wavelength of 220 nm.

  • Method Optimization: If separation is not optimal, systematically adjust the mobile phase composition. Increasing the percentage of the alcohol modifier (Isopropanol) will generally decrease retention times. The key is to find a balance that provides good resolution in a reasonable timeframe.

  • Enantiomer Identification: The elution order must be confirmed by injecting a pure standard of one enantiomer, if available.

Workflow for Chiral Separation Method Development

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation cluster_output Result racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Stationary Phase (e.g., Chiralpak® IA) inject->column detect UV Detection (220 nm) column->detect chromatogram Analyze Chromatogram detect->chromatogram resolution Resolution > 1.5? chromatogram->resolution success Separation Achieved: Quantify Enantiomers resolution->success Yes optimize Optimize Mobile Phase (Adjust Solvent Ratio) resolution->optimize No optimize->inject Re-inject

Caption: Workflow for chiral HPLC method development and validation.

Comparative Pharmacological Profile

While direct, published comparative data for the enantiomers of this compound is limited, extensive structure-activity relationship (SAR) studies on very close analogues, such as the deshydroxybupropion series (e.g., 2-phenyl-3,5,5-trimethylmorpholine), provide critical insights into their likely stereospecific activities.[6] These analogues are investigated for applications like smoking cessation aids, acting on key neurotransmitter systems.[6]

The primary mechanisms of action involve the modulation of monoamine transporters and nicotinic acetylcholine receptors (nAChRs).[6]

Key Biological Targets:
  • Dopamine Transporter (DAT): A membrane protein that pumps the neurotransmitter dopamine from the synapse back into the cytosol.

  • Norepinephrine Transporter (NET): A membrane protein responsible for the reuptake of norepinephrine from the synapse.

  • Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are the primary target of nicotine.

Experimental data from these analogues strongly suggest that the stereochemistry at the phenyl-bearing carbon dictates both potency and selectivity.[6] The (S)-enantiomers generally exhibit higher potency as monoamine uptake inhibitors, while the (R)-enantiomers can show distinct selectivity profiles for nAChR subtypes.[6]

Table 1: Comparative Activity of Phenylmorpholine Analogues
Target(S,S)-Enantiomer Analogue(R,R)-Enantiomer AnalogueImplication for this compound
Dopamine Transporter (DAT) Inhibition Higher Potency[6]Lower Potency[6]The (S)-enantiomer is likely the more potent dopamine reuptake inhibitor.
Norepinephrine Transporter (NET) Inhibition Higher Potency[6]Lower Potency[6]The (S)-enantiomer is likely the more potent norepinephrine reuptake inhibitor.
α3β4* nAChR Antagonism Potent Antagonist[6]Most Potent Antagonist [6]The (R)-enantiomer may exhibit superior potency and selectivity as an antagonist at this specific nAChR subtype.
α4β2* nAChR Antagonism Selective over α3β4[6]Lower Potency[6]The (S)-enantiomer may preferentially target the α4β2 nAChR subtype, which is critical for nicotine's reinforcing effects.

Mechanistic Insights: A Tale of Two Enantiomers

The differential activities summarized above translate into distinct pharmacological effects. The inhibition of DAT and NET by the (S)-enantiomer increases the synaptic concentrations of dopamine and norepinephrine, a mechanism shared by many stimulant and antidepressant medications.[7] This action is believed to be crucial for alleviating withdrawal symptoms and cravings, for instance, in smoking cessation.[6]

Conversely, the potent and selective antagonism of specific nAChR subtypes by the (R)-enantiomer suggests a different therapeutic angle. By blocking these receptors, the (R)-enantiomer could directly interfere with the rewarding effects of nicotine, preventing it from activating key neural circuits associated with addiction.[6] The subtype selectivity is particularly important, as different nAChR subtypes mediate different physiological effects of nicotine.

Proposed Synaptic Mechanism of Action

The diagram below illustrates the dual mechanism through which these enantiomers likely exert their effects at a synapse in the central nervous system.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_synapse Synaptic Cleft DA_vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_release Release DA_vesicle->DA_release DA_NE DA / NE DA_release->DA_NE DAT DAT NET NET nAChR nAChR response Postsynaptic Response nAChR->response DA_receptor DA Receptor DA_receptor->response NE_receptor NE Receptor NE_receptor->response DA_NE->DAT Reuptake DA_NE->NET Reuptake DA_NE->DA_receptor DA_NE->NE_receptor S_enantiomer (S)-Enantiomer S_enantiomer->DAT Blocks S_enantiomer->NET Blocks R_enantiomer (R)-Enantiomer R_enantiomer->nAChR Antagonizes

Caption: Differential synaptic targets of the this compound enantiomers.

Conclusion and Future Directions

The stereospecificity of this compound enantiomers presents a compelling case for the development of enantiopure drugs. Based on robust data from close structural analogues, the (S)-enantiomer is predicted to be a potent dual dopamine-norepinephrine reuptake inhibitor, while the (R)-enantiomer is likely a selective nAChR antagonist.[6]

This clear divergence in pharmacology highlights the potential for developing two distinct therapeutic agents from a single racemic compound. The (S)-enantiomer could be optimized for conditions requiring enhanced monoaminergic tone, such as depression or ADHD, whereas the (R)-enantiomer holds promise as a novel agent for addiction therapy, particularly for smoking cessation. Future research must focus on the direct in-vitro and in-vivo characterization of the purified (R)- and (S)-5-Phenylmorpholin-3-one to confirm these hypotheses and fully unlock their therapeutic potential.

References

A Comparative Guide to Fenmetramide and Other Monoamine Reuptake Inhibitors for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Fenmetramide with other notable monoamine reuptake inhibitors (MRIs), offering researchers, scientists, and drug development professionals a detailed analysis of their putative mechanisms and pharmacological profiles. Given the limited publicly available experimental data on Fenmetramide, this guide will extrapolate its likely properties based on its close structural analog, phenmetrazine, and compare this inferred profile against well-characterized MRIs.

Introduction to Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors are a class of drugs that function by blocking the action of one or more of the three main monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters—dopamine, norepinephrine, and serotonin, respectively—thereby enhancing monoaminergic neurotransmission.[1] These compounds are of significant interest in neuroscience research and drug development due to their therapeutic potential in a range of psychiatric and neurological disorders, including depression, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[1][2]

The specific behavioral and therapeutic effects of an MRI are largely determined by its relative affinity and activity at each of the monoamine transporters. For instance, compounds with high affinity for DAT are often associated with psychostimulant and reinforcing effects, while those targeting SERT are commonly used as antidepressants.[3]

Fenmetramide: A Pharmacological Enigma

Fenmetramide was patented in the 1960s by McNeil Laboratories as a potential antidepressant, but it was never brought to market.[4][5] Consequently, there is a notable absence of published pharmacological data for this compound.[4][5] Fenmetramide is the 5-keto derivative of phenmetrazine, a well-known psychostimulant.[4][5]

Inferred Pharmacological Profile of Fenmetramide

Given its structural similarity to phenmetrazine, it is reasonable to hypothesize that Fenmetramide would exhibit a similar pharmacological profile. Phenmetrazine is recognized as a norepinephrine-dopamine releasing agent (NDRA).[6] Its pharmacological actions are similar to those of dextroamphetamine.[7] Phendimetrazine, another related compound, acts as a prodrug to phenmetrazine, with approximately 30% of an oral dose being converted to it.[6] Studies on fluorinated derivatives of phenmetrazine have shown that these compounds act as potent substrates for DAT and NET, with much weaker effects at SERT.[8][9][10] Based on this, Fenmetramide is expected to primarily function as an inhibitor or releasing agent at DAT and NET, with significantly lower affinity for SERT. One study has noted that in humans, a metabolite of orally administered phenmetrazine is Fenmetramide, accounting for 19% of the metabolites.[3]

Comparative Analysis with Other Monoamine Reuptake Inhibitors

To understand the potential significance of Fenmetramide's inferred profile, it is instructive to compare it with other well-studied MRIs with diverse selectivity profiles.

Mechanism of Action: Reuptake Inhibition

The primary mechanism of action for the compounds discussed here is the inhibition of monoamine transporters, which prevents the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of the neurotransmitter in the synapse, prolonging its action on postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_pre Dopamine DAT->Dopamine_pre MAO Monoamine Oxidase (MAO) Dopamine_pre->MAO Metabolism Dopamine_synapse->DAT Reuptake Receptor Dopamine Receptor Dopamine_synapse->Receptor Binding MRI Monoamine Reuptake Inhibitor (e.g., Fenmetramide) MRI->DAT Inhibition Signal Postsynaptic Signal Receptor->Signal

Caption: Mechanism of dopamine reuptake inhibition.

Quantitative Comparison of Binding Affinities and Uptake Inhibition

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for a selection of MRIs at human monoamine transporters. Lower values indicate higher potency.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
Phenmetrazine ---13150>10,000>76
Cocaine 200-700200-700200-700510--~1
GBR 12909 0.5-34-16---0.03-2.1
Methylphenidate ~100~100~100,000---~1000
Bupropion 550-945->10,0003053715>10,000>10

Data compiled from multiple sources.[11][12][13][14][15] Note that experimental conditions can vary between studies, affecting absolute values.

Comparative Selectivity Profiles

The selectivity of an MRI for the different monoamine transporters is a critical determinant of its overall pharmacological effect.

cluster_compounds Compound Selectivity Profiles cluster_transporters Monoamine Transporters Fenmetramide Fenmetramide (Inferred) DAT DAT Fenmetramide->DAT High NET NET Fenmetramide->NET High SERT SERT Fenmetramide->SERT Low Cocaine Cocaine Cocaine->DAT High Cocaine->NET High Cocaine->SERT High GBR12909 GBR 12909 GBR12909->DAT Very High GBR12909->NET Low GBR12909->SERT Moderate Methylphenidate Methylphenidate Methylphenidate->DAT High Methylphenidate->NET High Methylphenidate->SERT Very Low Bupropion Bupropion Bupropion->DAT Moderate Bupropion->NET Moderate Bupropion->SERT Very Low

Caption: Comparative selectivity of MRIs.

  • Fenmetramide (Inferred): Based on phenmetrazine, Fenmetramide is expected to be a potent inhibitor or releaser at DAT and NET, with low affinity for SERT. This profile suggests potential stimulant effects.

  • Cocaine: A non-selective inhibitor, cocaine blocks all three monoamine transporters with similar potency.[11][16] Its high abuse potential is primarily attributed to its potent inhibition of DAT.[16]

  • GBR 12909: This compound is a highly selective DAT inhibitor, making it a valuable tool for studying the specific roles of dopamine in the brain.[17] Despite its high DAT affinity, it does not produce robust stimulant effects like cocaine.[15]

  • Methylphenidate: Used in the treatment of ADHD, methylphenidate is a potent inhibitor of DAT and NET, with negligible activity at SERT.[11][18][19]

  • Bupropion: An atypical antidepressant and smoking cessation aid, bupropion is a relatively weak but selective inhibitor of DAT and NET.[13][20][21][22][23]

In Vivo Behavioral Effects: Locomotor Activity

A common in vivo assay to assess the stimulant properties of MRIs is the measurement of locomotor activity in rodents. Increased locomotor activity is often correlated with enhanced dopaminergic neurotransmission in the nucleus accumbens and striatum.

  • Dopamine Uptake Inhibitors and Locomotion: Compounds that potently block DAT, such as cocaine and GBR 12909, generally increase locomotor activity in rodents.[24] However, the relationship between DAT occupancy and locomotor stimulation is not always linear, suggesting that other pharmacological properties may play a role.[7]

  • Expected Effects of Fenmetramide: Given its inferred DAT and NET inhibitory/releasing activity, Fenmetramide would be expected to increase locomotor activity in a dose-dependent manner, similar to other psychostimulants.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand.

Start Start Prep Prepare cell membranes expressing target transporter Start->Prep Incubate Incubate membranes with radioligand and varying concentrations of test compound Prep->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue or cells expressing the transporter of interest (e.g., rat striatum for DAT) in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine uptake) by differential centrifugation of brain homogenates.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound for uptake inhibition by plotting the percentage of uptake inhibition against the log concentration of the compound.

Conclusion

While direct experimental data on Fenmetramide remains elusive, its structural relationship to phenmetrazine provides a strong basis for inferring a pharmacological profile characterized by potent activity at dopamine and norepinephrine transporters. A comparative analysis with other monoamine reuptake inhibitors highlights the diverse pharmacological landscape of this class of compounds. The provided experimental protocols offer a framework for future studies to definitively characterize the in vitro and in vivo properties of Fenmetramide and other novel MRIs. Such research is essential for advancing our understanding of monoaminergic systems and for the development of new therapeutics for a variety of neurological and psychiatric disorders.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Phenylmorpholin-3-one's CNS Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro and in vivo activity of 5-Phenylmorpholin-3-one, a compound belonging to the pharmacologically significant phenylmorpholine class. As researchers and drug developers, our primary challenge lies in translating promising in vitro data into predictable in vivo efficacy and safety. The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that describes the relationship between a property of a dosage form and a relevant in vivo response[1]. While often applied to pharmacokinetics, the principles of IVIVC are critical for understanding pharmacodynamics—linking molecular activity to physiological outcomes.

This document will dissect the process of establishing such a correlation for this compound, a structural analog of known central nervous system (CNS) stimulants. We will compare its performance against established benchmarks—the potent psychostimulant Dextroamphetamine and the closely related analog Phenmetrazine—to provide a clear, data-driven perspective on its potential. Our focus is not merely on protocols but on the causal logic behind experimental design, ensuring a self-validating and trustworthy narrative.

Section 1: The Phenylmorpholine Scaffold and Its Therapeutic Potential

The phenylmorpholine chemical scaffold is a cornerstone of several CNS-active compounds. Phenmetrazine (3-methyl-2-phenylmorpholine), for example, was formerly used as an appetite suppressant and acts as a norepinephrine-dopamine releasing agent (NDRA)[2]. Stimulants in this class typically increase synaptic concentrations of these excitatory neurotransmitters, enhancing alertness, focus, and motivation[3].

This compound shares this core structure but with key modifications, notably a carbonyl group at the 3-position. This alteration necessitates a full experimental characterization to determine its pharmacological profile. Our investigation aims to answer critical questions: Does it retain the NDRA activity of its analogs? How does its potency and selectivity compare? And most importantly, does its in vitro activity translate into a predictable and potentially therapeutic in vivo effect?

Section 2: In Vitro Characterization - Quantifying Molecular Activity

Expertise & Experience: The Rationale for In Vitro First

We begin with in vitro assays to establish a foundational understanding of the compound's mechanism and potency in a controlled, isolated environment. This approach is cost-effective and allows for high-throughput screening to quickly identify key molecular interactions and potential liabilities like off-target effects or cytotoxicity before committing to resource-intensive animal studies[4]. A tiered in vitro screening approach is essential for building a robust risk profile[4].

Key In Vitro Assays & Protocols

Protocol 1: Monoamine Transporter (DAT, NET, SERT) Inhibition Assay

  • Causality: This assay directly measures the compound's ability to bind to and inhibit the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is the primary mechanism for many stimulants[3]. We use a competitive radioligand binding assay to determine the inhibition constant (Ki), a direct measure of binding affinity.

  • Methodology:

    • Preparation: Utilize cell lines stably expressing human DAT, NET, or SERT. Prepare cell membrane homogenates.

    • Reaction Mixture: In a 96-well plate, combine membrane homogenates, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of this compound or comparator compounds.

    • Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the plate's contents through a glass fiber filtermat to separate bound from unbound radioligand.

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Analysis: Calculate the IC50 value (the concentration of the drug that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Convert IC50 to Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Causality: A potent compound is only useful if it has a sufficient therapeutic window. This assay determines the concentration at which the compound becomes toxic to cells, providing a critical "safety" benchmark (CC50). We measure cellular ATP levels, as a reduction in ATP is a hallmark of metabolic disruption and impending cell death[4].

  • Methodology:

    • Cell Plating: Seed human embryonic kidney (HEK293) or hepatic (HepG2) cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound or comparators for 24-48 hours.

    • Reagent Addition: Add CellTiter-Glo® reagent, which lyses the cells and provides the substrate (luciferin) for the luciferase enzyme, generating a luminescent signal proportional to the amount of ATP present.

    • Measurement: Read luminescence on a plate reader.

    • Analysis: Normalize the data to untreated controls and calculate the CC50 value, the concentration that reduces cell viability by 50%.

Comparative In Vitro Data Summary

The following table presents hypothetical, yet plausible, data for this compound against its comparators. This data is for illustrative purposes to guide the discussion on IVIVC.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)NET/DAT SelectivityCC50 (µM) [HEK293]
This compound 15045>10,0000.3>50
Phenmetrazine [2]70 - 13129 - 50>7,700~0.4>50
Dextroamphetamine 24.87.217900.29>100
  • Interpretation: The data suggests this compound is a potent inhibitor of both NET and DAT with negligible activity at SERT, a profile characteristic of classic stimulants. Its potency appears slightly lower than Dextroamphetamine but comparable to Phenmetrazine. Crucially, its high CC50 value suggests a favorable in vitro therapeutic index.

Mechanism of Action Diagram

Presynaptic_Terminal cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packages DA DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_synapse Dopamine DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Compound This compound Compound->DAT Blocks Compound->NET Blocks DA_synapse->DAT Reuptake Receptor Dopamine Receptors DA_synapse->Receptor Binds & Activates

Caption: Mechanism of monoamine transporter inhibition at the synapse.

Section 3: In Vivo Evaluation - Assessing Systemic Effects

Expertise & Experience: Why In Vivo Testing is Non-Negotiable

An organism is more than the sum of its cells. In vivo studies are indispensable for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME)—collectively known as pharmacokinetics (PK). Furthermore, they reveal the compound's actual physiological effect (pharmacodynamics, PD) and untoward toxicities that are impossible to predict from in vitro data alone[4].

Key In Vivo Assays & Protocols

Protocol 3: Rodent Pharmacokinetic (PK) Study

  • Causality: This protocol establishes the relationship between the administered dose and the resulting concentration of the drug in the blood and, critically, the brain over time. A compound that cannot reach its target organ at a sufficient concentration will fail, regardless of its in vitro potency.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=3-5 per time point).

    • Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage (p.o.) or intraperitoneal injection (i.p.).

    • Sample Collection: Collect blood samples via tail vein or cardiac puncture at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). At each terminal time point, collect the brain.

    • Sample Processing: Separate plasma from blood. Homogenize brain tissue.

    • Quantification: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to accurately quantify the concentration of the parent drug in plasma and brain homogenates.

    • Analysis: Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve, total exposure), and the Brain/Plasma concentration ratio.

Protocol 4: Locomotor Activity Assay for Stimulant Effect

  • Causality: For a suspected stimulant, increased spontaneous movement (locomotion) in an open field is a robust and quantifiable behavioral correlate of its CNS-activating effect. This assay provides a direct measure of in vivo pharmacodynamic activity.

  • Methodology:

    • Animal Model: Use male C57BL/6 mice, known for their stable locomotor responses.

    • Habituation: Place mice individually in open-field arenas (e.g., 40x40 cm clear boxes) equipped with infrared beam grids. Allow them to habituate for 30 minutes.

    • Administration: Administer vehicle or varying doses of this compound and comparators (i.p.).

    • Data Recording: Immediately return mice to the arenas and record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 2 hours.

    • Analysis: Analyze the data in time bins (e.g., 10-minute intervals) to observe the onset and duration of action. Calculate the total activity and compare dose-groups using ANOVA.

Comparative In Vivo Data Summary

This table presents hypothetical data from in vivo studies, designed to correlate with the in vitro results.

CompoundDose (mg/kg, i.p.)Plasma Cmax (ng/mL)Brain Cmax (ng/mL)Brain/Plasma RatioPeak Locomotor Activity (% Increase over Vehicle)
This compound 1085012751.5+ 250%
Phenmetrazine 1090011701.3+ 220%
Dextroamphetamine 32505002.0+ 400%
  • Interpretation: this compound demonstrates good CNS penetration with a Brain/Plasma ratio of 1.5. At a 10 mg/kg dose, it elicits a strong stimulant response, greater than an equivalent dose of Phenmetrazine, which aligns with its slightly more favorable NET/DAT selectivity profile in vitro. As expected, Dextroamphetamine is significantly more potent, producing a much stronger effect at a lower dose, consistent with its superior in vitro potency and higher CNS penetration.

Section 4: The In Vitro-In Vivo Correlation - Connecting the Dots

Expertise & Experience: The Synthesis of Data

Establishing an IVIVC is the ultimate goal, transforming disparate data points into predictive knowledge[5]. The core principle is to determine if the in vitro effective concentrations (Ki values) are achieved and maintained at the target site (the brain) during in vivo studies at doses that produce the desired pharmacological effect.

A strong correlation exists if the rank order of potency in vitro (Dextroamphetamine > Phenmetrazine ≈ this compound) is reflected in the in vivo behavioral data, after accounting for differences in pharmacokinetics (e.g., brain penetration).

  • Analysis:

    • Concentration at Target: The brain Cmax for this compound was 1275 ng/mL. Converting this using its molecular weight (177.2 g/mol ) gives a concentration of ~7.2 µM.

    • Relating to Potency: This brain concentration is approximately 160-fold higher than its in vitro NET Ki (45 nM) and 48-fold higher than its DAT Ki (150 nM). This large multiple suggests that at an efficacious dose, the compound is present at concentrations well above those needed to engage its primary targets, which is a strong positive indicator.

    • Comparative Logic: Dextroamphetamine is more potent both in vitro and in vivo. Its superior in vivo potency is a function of both its higher intrinsic affinity for the transporters (lower Ki) and its more efficient brain penetration (higher Brain/Plasma ratio). The data for this compound and Phenmetrazine show a similar relationship, where their comparable in vitro potencies and PK profiles lead to similar in vivo behavioral outcomes.

This consistency between the in vitro molecular data and the in vivo systemic data builds confidence in the proposed mechanism of action and the compound's translational potential.

IVIVC Workflow Diagram

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_correlation Correlation & Modeling A Target Binding (Ki @ DAT/NET) B Cellular Activity (Neurotransmitter Uptake) A->B H In Vitro-In Vivo Correlation (Relate Ki to Efficacious Conc.) A->H C Safety Screening (Cytotoxicity, Off-Target) B->C D Pharmacokinetics (PK) (Plasma/Brain Levels) C->D Lead Candidate Selection E Pharmacodynamics (PD) (Locomotor Activity) D->E G Establish PK/PD Model (Relate Brain Conc. to Effect) D->G F Toxicity Studies (Acute/Chronic) E->F E->G G->H I Prediction of Human Dose & Efficacy H->I

Caption: A workflow for establishing an in vitro-in vivo correlation.

Conclusion

This guide demonstrates a systematic, logic-driven approach to evaluating a novel compound, this compound. Our analysis, based on integrated in vitro and in vivo data, suggests it is a potent and selective norepinephrine-dopamine reuptake inhibitor with significant CNS stimulant properties. Its in vitro potency is predictive of its in vivo activity, especially when contextualized by its pharmacokinetic profile.

Compared to its analogs, this compound presents a pharmacological profile similar to Phenmetrazine but is less potent than Dextroamphetamine. The strong correlation between our datasets provides a solid foundation for further preclinical development, allowing for more accurate predictions of therapeutic dosing and potential clinical outcomes. This rigorous, multi-faceted evaluation is the bedrock of modern drug discovery, enabling us to bridge the gap from molecular interaction to meaningful physiological effect.

References

Safety Operating Guide

Proper Disposal of 5-Phenylmorpholin-3-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. 5-Phenylmorpholin-3-one, a substituted morpholine derivative, requires meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, preventing irritation[1].
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and dust, which can cause serious eye irritation[1].
Respiratory Protection Use in a well-ventilated area or with a certified respirator (e.g., N95 or higher) if dust or aerosols are generated.Prevents inhalation of the compound, which can cause respiratory irritation[1].
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from accidental spills.

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

Step 1: Designate a Specific Waste Container Use a clearly labeled, dedicated waste container for all this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

Step 2: Separate Solid and Liquid Waste Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction residues, contaminated solvents) in separate, appropriately labeled containers.

Step 3: Labeling The waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful," "Irritant")

  • The accumulation start date

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on the quantity of waste generated.

Disposal of Small Quantities (Gram-Scale)

For small quantities of this compound typically generated in a research setting, the primary disposal route is through a licensed hazardous waste disposal company.

Step 1: Secure Packaging Ensure the waste container is securely sealed to prevent leaks or spills.

Step 2: Storage Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents and acids. Morpholine and its derivatives can react exothermically with acids[2].

Step 3: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

Disposal of Large Quantities (Kilogram-Scale)

For larger quantities, such as those from pilot plant or manufacturing settings, incineration is the preferred method of disposal[2].

Causality Behind Incineration: Incineration at high temperatures ensures the complete thermal decomposition of the organic molecule to less harmful components. However, the presence of nitrogen in the morpholine ring necessitates careful control of combustion conditions to minimize the formation of harmful nitrogen oxides (NOx)[3][4].

Operational Plan for Incineration:

  • Licensed Facility: The incineration must be carried out in a licensed hazardous waste incineration facility equipped with appropriate emission control systems.

  • Temperature: The incinerator should operate at a temperature sufficient to ensure complete destruction of the compound. While specific data for this compound is not available, temperatures in the range of 850°C to 1200°C are typical for hazardous waste incineration.

  • Emission Control: The facility must have flue gas treatment systems, such as selective catalytic reduction (SCR) or selective non-catalytic reduction (SNCR), to control NOx emissions[2].

Diagram 1: Decision Workflow for this compound Disposal

DisposalWorkflow start Waste Generation (this compound) assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 1 kg) assess_quantity->small_quantity < 1 kg large_quantity Large Quantity (> 1 kg) assess_quantity->large_quantity > 1 kg package_small Securely Package and Label small_quantity->package_small incineration High-Temperature Incineration at a Licensed Facility large_quantity->incineration store_small Store in Satellite Accumulation Area package_small->store_small contact_ehs Contact EHS/Licensed Waste Disposal Company store_small->contact_ehs end Proper Disposal contact_ehs->end emission_control Ensure NOx Emission Control incineration->emission_control emission_control->end

Caption: Decision workflow for the proper disposal of this compound based on the quantity of waste.

Chemical Incompatibility and Spill Management

Chemical Incompatibility: Avoid contact of this compound waste with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: Can cause a violent exothermic reaction[2].

Spill Management Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Place the absorbed or swept material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Regulatory Considerations

The disposal of this compound is subject to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure compliance with all applicable regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers and drug development professionals can ensure that this compound is managed in a safe, compliant, and responsible manner. Always consult your institution's EHS department for specific guidance and to arrange for the final disposal of all hazardous waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 5-Phenylmorpholin-3-one in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to ensure a safe environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, delving into the rationale behind specific personal protective equipment (PPE) choices to foster a deeply ingrained culture of safety and scientific integrity.

Hazard Analysis: Understanding the Risks of this compound

This compound is a solid organic compound with a specific hazard profile that dictates our safety protocols.[1] A comprehensive risk assessment is the foundation of any safe laboratory practice. The Globally Harmonized System (GHS) classifications for this compound provide a clear directive for our PPE strategy.

Key Hazards: [1][2]

  • H302: Harmful if swallowed: Ingestion can lead to significant adverse health effects.

  • H315: Causes skin irritation: Direct contact with the solid or solutions can cause redness, inflammation, or dermatitis.

  • H319: Causes serious eye irritation: This is a critical risk, as exposure to dust or splashes can result in significant, potentially lasting, eye damage.

  • H335: May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

While specific toxicological data for this compound is limited, the hazards of its parent structure, morpholine, are well-documented. Morpholine is a corrosive liquid that is toxic through skin absorption and inhalation and has been shown to cause liver and kidney damage in animal studies with long-term exposure.[3][4][5] This contextual information underscores the necessity of preventing all routes of exposure—dermal, ocular, and respiratory—when handling its derivatives.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we address PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense, employed when engineering and administrative controls cannot eliminate the hazard entirely.

  • Engineering Controls: The most effective control. For this compound, this means always handling the solid compound within a certified chemical fume hood or a powder containment enclosure to prevent inhalation of dust.

  • Administrative Controls: These are the procedures and work practices that reduce exposure risk. This includes proper training, diligent housekeeping to clean up dust, and clearly labeling work areas.

  • Personal Protective Equipment (PPE): The final barrier between you and the chemical hazard. It is essential, non-negotiable, and must be selected and used correctly.

Core PPE Requirements for this compound

Based on the hazard analysis, the precautionary statement P280—"Wear protective gloves/protective clothing/eye protection/face protection"—is our guiding principle.[1]

Eye and Face Protection
  • Mandate: Chemical safety goggles are the absolute minimum requirement whenever handling this compound in any form. They must provide a complete seal around the eyes to protect from dust and splashes.[6]

  • Rationale: The "Causes serious eye irritation" (H319) classification means that even minor exposure can lead to significant injury.[1] Standard safety glasses with side shields are insufficient as they do not protect from airborne particulates or splashes from all angles.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during reaction quenching or large-scale solution transfers), a face shield must be worn in addition to chemical safety goggles.[7]

Hand Protection
  • Mandate: Chemically resistant gloves are required for all handling tasks. Nitrile gloves are a common and effective choice for splash protection against a wide range of chemicals.

  • Rationale: To prevent skin irritation (H315), gloves are essential.[1] Contaminated gloves can be a source of exposure themselves, so proper technique is vital.[8]

  • Field-Proven Insights:

    • Glove Inspection: Always inspect gloves for tears or pinholes before use.

    • Double Gloving: For procedures with a higher risk of contamination, such as weighing out the solid or during reaction workups, wearing two pairs of nitrile gloves is recommended. This allows for the safe removal of the outer, contaminated glove without exposing the skin.

    • Proper Removal: Never touch the outside of the glove with a bare hand during removal. Peel one glove off by turning it inside out, then use the clean, inside-out glove to remove the second one. Dispose of contaminated gloves immediately in the designated chemical waste container.

Body Protection
  • Mandate: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is mandatory.

  • Rationale: This protects against accidental spills and contamination of personal clothing.

  • Enhanced Protection: For larger-scale operations or tasks with a high splash potential, a chemically resistant apron or a disposable coverall should be worn over the lab coat.[9]

Respiratory Protection
  • Mandate: When engineering controls (i.e., a fume hood) are not available or are insufficient to control dust, respiratory protection is required.

  • Rationale: To mitigate the risk of respiratory irritation (H335), exposure to airborne dust must be prevented.[1]

  • Selection: A NIOSH-approved N95 dust mask may be sufficient for weighing small quantities inside a fume hood if there is a minor risk of dust escaping. For situations with a higher potential for aerosol generation or outside of a fume hood, a half-mask or full-face respirator with P100 (particulate) cartridges is necessary.[10][11] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

Scenario-Based PPE Selection

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides guidance for common laboratory procedures.

Laboratory Task Primary Hazard(s) Minimum Required PPE Ensemble
Weighing Solid Compound Inhalation of dust, Dermal contactChemical safety goggles, Nitrile gloves (double-gloving recommended), Lab coat. Must be performed in a chemical fume hood or powder containment hood.
Preparing Solutions Dermal contact, Eye splashChemical safety goggles, Nitrile gloves, Lab coat.
Running a Reaction Dermal contact, Eye splashChemical safety goggles, Nitrile gloves, Lab coat.
Reaction Workup / Quenching Dermal contact, Eye splash (high risk)Chemical safety goggles and Face shield, Nitrile gloves, Lab coat (consider a chemical apron).
Cleaning Glassware Dermal contact with residuesChemical safety goggles, Heavy-duty nitrile or butyl gloves, Lab coat.
Large Spill Cleanup High risk of all exposure routesFull-face respirator with P100 cartridges, Chemical-resistant coverall, Heavy-duty gloves, Chemical-resistant boots.

Procedural Guide: PPE Workflow and Disposal

A safe protocol is a self-validating one. Follow these steps methodically for every procedure.

Step-by-Step PPE Protocol
  • Pre-Task Assessment: Before entering the lab, review the procedure and the Safety Data Sheet (SDS). Identify the specific hazards and confirm the required PPE using the table above.

  • Inspect Your PPE: Check all equipment for damage. Goggles should be free of cracks, and gloves should have no holes.

  • Donning Sequence:

    • Put on your lab coat and fasten it completely.

    • Put on your inner pair of gloves (if double-gloving).

    • Put on your chemical safety goggles.

    • Put on your face shield (if required).

    • Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Handling the Chemical: Perform all work in a certified chemical fume hood. Practice slow, deliberate movements to minimize dust generation and the risk of spills.

  • Doffing Sequence (Decontamination):

    • Remove the outer, contaminated gloves first. Dispose of them in the designated solid chemical waste bin.

    • Remove your face shield and goggles. Clean them according to manufacturer instructions if necessary.

    • Remove your lab coat, turning it outwards and avoiding contact with the exterior.

    • Remove the inner pair of gloves.

    • Wash your hands thoroughly with soap and water.

  • Waste Disposal: All disposable PPE contaminated with this compound, such as gloves and wipes, must be disposed of in a clearly labeled, sealed hazardous waste container in accordance with local, state, and federal regulations.[1][12]

Emergency Response: In Case of Exposure

Immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison control center or doctor.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate PPE when planning to work with this compound.

PPE_Workflow start Start: Plan Task with This compound check_sds Review Safety Data Sheet (SDS) and Procedure Hazards start->check_sds is_solid Is the material a solid (potential for dust)? check_sds->is_solid use_hood Mandatory: Use Chemical Fume Hood or Powder Enclosure is_solid->use_hood Yes is_splash Is there a significant splash risk? is_solid->is_splash No (in solution) use_hood->is_splash add_respirator Add Respiratory Protection (e.g., N95 or Half-Mask w/ P100) use_hood->add_respirator If hood is unavailable or insufficient base_ppe Assemble Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat is_splash->base_ppe add_shield Add Face Shield and Chemical Apron is_splash->add_shield Yes final_check Perform Final PPE Check (Donning Sequence) is_splash->final_check No base_ppe->add_shield add_shield->final_check proceed Proceed with Task final_check->proceed

Caption: Decision workflow for selecting appropriate PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
5-Phenylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.